4-Cyclopropyl-3-methylpyridine
Description
BenchChem offers high-quality 4-Cyclopropyl-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-3-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-6-10-5-4-9(7)8-2-3-8/h4-6,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFKGNCUFGIEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyclopropyl-3-methylpyridine: A Valuable Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Cyclopropyl-3-methylpyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, plausible synthetic routes, and the strategic rationale for its application in contemporary pharmaceutical research, grounding our discussion in established chemical principles and field-proven insights.
Introduction: A Strategic Union of Two Privileged Motifs
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, present in a vast array of therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enabling critical interactions with biological targets.[1][2] Parallel to this, the cyclopropyl group has emerged as a "superstar" functional group in drug design.[3] Its unique stereoelectronic properties—conferring rigidity, metabolic stability, and improved potency—make it an invaluable tool for optimizing lead compounds.[3][4][5]
4-Cyclopropyl-3-methylpyridine represents a strategic convergence of these two privileged motifs. It offers a synthetically accessible, three-dimensional scaffold that can be elaborated to explore new chemical space. This guide will illuminate the properties and potential of this compound, providing the technical foundation necessary for its effective utilization in drug discovery programs.
Molecular Identity and Physicochemical Properties
The fundamental identity of 4-Cyclopropyl-3-methylpyridine lies in its distinct arrangement of a pyridine core substituted at the 4-position with a cyclopropyl ring and at the 3-position with a methyl group. This structure gives rise to a specific set of physicochemical properties that are highly relevant for its application in medicinal chemistry.
Chemical Structure:
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 865075-25-8 | Guidechem[6] |
| Molecular Formula | C₉H₁₁N | Derived |
| Molecular Weight | 133.19 g/mol | Derived |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene[7] |
| Computed logP | 2.40652 | ChemScene[7] |
| Hydrogen Bond Acceptors | 1 | ChemScene[7] |
| Hydrogen Bond Donors | 0 | ChemScene[7] |
| Rotatable Bonds | 1 | ChemScene[7] |
The low TPSA and moderate logP suggest that this molecule possesses favorable characteristics for good cell permeability and oral bioavailability, making it an attractive starting point for drug design.
Anticipated Spectroscopic Profile
While comprehensive, peer-reviewed spectral data for 4-Cyclopropyl-3-methylpyridine is not widely published, its structure allows for a confident prediction of its key spectroscopic signatures based on well-established principles of NMR spectroscopy.[8][9]
-
¹H NMR: The proton spectrum is expected to be highly informative.
-
Aromatic Region (~8.2-7.0 ppm): Two signals corresponding to the pyridine ring protons are anticipated. The proton at C2 (adjacent to nitrogen) would appear furthest downfield, likely as a singlet or a narrow doublet. The proton at C5 would appear slightly more upfield, also as a doublet, coupled to the proton at C6. The proton at C6 would be the most upfield of the aromatic signals, appearing as a doublet.
-
Methyl Region (~2.2 ppm): A sharp singlet integrating to three protons is expected for the methyl group at the C3 position.
-
Cyclopropyl Region (~1.8-0.6 ppm): This region will show the most complex signals. A multiplet around 1.8 ppm would correspond to the single cyclopropyl proton attached to the pyridine ring. Two distinct multiplets, appearing further upfield (likely between 1.0 and 0.6 ppm), would represent the two pairs of non-equivalent CH₂ protons of the cyclopropyl ring.
-
-
¹³C NMR: The carbon spectrum would corroborate the structure.
-
Aromatic Carbons (~150-120 ppm): Five distinct signals are expected for the pyridine ring carbons, with the carbons adjacent to the nitrogen (C2 and C6) showing the largest chemical shifts.
-
Methyl Carbon (~18 ppm): A single signal in the aliphatic region for the C3-methyl group.
-
Cyclopropyl Carbons (~15-5 ppm): Two signals are expected: one for the single CH carbon attached to the ring and another, more intense signal for the two equivalent CH₂ carbons.
-
Synthesis and Mechanistic Considerations
The construction of 4-Cyclopropyl-3-methylpyridine can be efficiently achieved through modern cross-coupling methodologies, which are mainstays of pharmaceutical synthesis due to their reliability and broad functional group tolerance. A highly plausible and robust approach is the Suzuki-Miyaura cross-coupling reaction.
Rationale for Method Selection: The Suzuki coupling is chosen for its mild reaction conditions, commercial availability of the required building blocks (boronic acids and aryl halides), and its proven track record in constructing C(sp²)-C(sp³) bonds. The reaction mechanism is well-understood, proceeding via oxidative addition, transmetalation, and reductive elimination steps.
Caption: Proposed synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Synthesis
Objective: To synthesize 4-Cyclopropyl-3-methylpyridine from 4-Bromo-3-methylpyridine and cyclopropylboronic acid.
Materials:
-
4-Bromo-3-methylpyridine hydrochloride[10]
-
Cyclopropylboronic acid[6]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized Water
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-3-methylpyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 40 mL toluene, 10 mL water). Bubble argon through the solvent mixture for 15 minutes to degas. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 4-Cyclopropyl-3-methylpyridine.
Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is confirmed by analytical techniques (TLC/LC-MS). The identity and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry, comparing the obtained data with the anticipated profiles.
Strategic Value in Drug Discovery
The utility of 4-Cyclopropyl-3-methylpyridine stems from the advantageous properties imparted by its constituent parts. A medicinal chemist employing this scaffold is making a deliberate choice to leverage these features to overcome common drug development hurdles.
-
Metabolic Stability: The cyclopropyl group is a well-known metabolic blocker. Its C-H bonds are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] Placing the cyclopropyl group at the 4-position, a common site of pyridine ring metabolism, can significantly enhance the metabolic stability and half-life of a drug candidate.[4][5]
-
Potency and Ligand Efficiency: The rigidity of the cyclopropyl ring reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency.[5] It acts as a rigid linker or a non-classical phenyl ring bioisostere, holding appended functionality in a precise orientation for optimal target engagement.
-
Improved Physicochemical Properties: As a small, lipophilic group, the cyclopropyl moiety can fine-tune a compound's solubility and permeability, often improving its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11]
-
Vectorial Exploration of Chemical Space: The pyridine nitrogen at position 1 and the substitution vectors at positions 2, 5, and 6 provide clear handles for further chemical modification, allowing chemists to systematically explore the binding pocket of a target protein.
Caption: Key structural features and their drug-like benefits.
Safety, Handling, and Storage
As a substituted pyridine derivative, 4-Cyclopropyl-3-methylpyridine should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not universally available, data from analogous compounds like 3-methylpyridine and other substituted pyridines suggest the following precautions.[12][13]
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[13][14] May cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep away from strong oxidizing agents and strong acids. The compound may be light-sensitive and should be stored in an amber vial.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Cyclopropyl-3-methylpyridine is more than just another chemical building block; it is a carefully designed scaffold that embodies key principles of modern medicinal chemistry. The combination of the metabolically robust, conformationally constrained cyclopropyl group with the versatile and biologically relevant pyridine core makes it a high-potential starting point for the development of novel therapeutics. Its straightforward synthesis via established cross-coupling methods further enhances its appeal for research and development laboratories. As the push to "escape from flatland" continues in drug discovery, scaffolds like this will be instrumental in creating the next generation of safer and more effective medicines.
References
- Google Patents. (2000).
-
BuyersGuideChem. N4-cyclopropyl-3,4-pyridinediamine. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. [Link]
-
Oakwood Chemical. 4-Cyclopropyl-pyridine. [Link]
-
NIST. Pyridine, 4-methyl-3-propyl. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
PubChem. 4-Cyclopropyl-3-methylaniline. [Link]
-
PubChem. (4-Cyclopropyl-3-methylbutyl)cyclobutane. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides and calculation of their proton and carbon chemical shifts. [Link]
-
Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
ChemRxiv. (2023). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. [Link]
-
Wikipedia. 3-Methylpyridine. [Link]
-
RSC Medicinal Chemistry. (2024). Quinolone derivative as a novel anti-ovarian cancer agent. [Link]
-
ACS Publications. (1969). Thermal rearrangement of cyclopropylimines. III. Total synthesis of pyridine alkaloids. [Link]
-
FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). [Link]
-
Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. [Link]
-
Vaia. 4-Methylpyridine reacts with benzaldehyde. [Link]
-
ResearchGate. (2025). 3‐Methylpyridine: Synthesis and Applications. [Link]
-
Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres. [Link]
-
PubMed. (2008). Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. [Link]
-
PubChem. 2'-(Dibenzylamino)-6'-(diethylamino)fluorane. [Link]
-
SpectraBase. N-cyclopropyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetamide. [Link]
Sources
- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 4-Cyclopropyl-3-methylaniline | C10H13N | CID 62489809 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Cyclopropyl-3-methylpyridine molecular weight and formula
4-Cyclopropyl-3-methylpyridine: Physicochemical Profiling and Synthetic Methodologies in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel heterocyclic building blocks to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-Cyclopropyl-3-methylpyridine (CAS: 865075-25-8) represents a highly specialized scaffold that merges the hydrogen-bonding capacity of a pyridine core with the steric and metabolic advantages of cyclopropyl and methyl substituents[1]. With a molecular formula of C9H11N and a precise molecular weight of 133.19 g/mol [2], this compound is increasingly utilized as a premium intermediate for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals. This technical guide deconstructs the structural rationale behind this molecule and provides a field-validated synthetic protocol for its generation.
Physicochemical & Structural Data
To facilitate integration into computational chemistry workflows and laboratory inventory systems, the core quantitative data for 4-Cyclopropyl-3-methylpyridine is summarized below.
| Property | Value | Causality / Significance |
| Chemical Name | 4-Cyclopropyl-3-methylpyridine | Core IUPAC nomenclature for structural identification. |
| CAS Registry Number | 865075-25-8 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C9H11N | Defines the atomic composition[2]. |
| Molecular Weight | 133.19 g/mol | Critical for stoichiometric calculations in cross-coupling[2]. |
| LogP (Estimated) | ~2.1 - 2.5 | The cyclopropyl group increases lipophilicity compared to the bare pyridine, aiding membrane permeability. |
| Storage Conditions | 2-8°C, inert atmosphere | Prevents oxidative degradation of the electron-rich pyridine ring. |
Pharmacological Design Rationale
The strategic placement of a cyclopropyl group adjacent to a methyl group on a pyridine ring is not coincidental; it is a calculated bioisosteric design meant to overcome common drug development roadblocks.
-
The Cyclopropyl Advantage (Metabolic Stability): The cyclopropyl ring is a three-membered carbocycle with immense utility in medicinal chemistry[3]. The carbon-hydrogen (C-H) bonds within a cyclopropane ring are significantly shorter and possess higher bond dissociation energy than those in standard aliphatic chains[4]. This increased strength makes the moiety highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, effectively increasing the biological half-life of the downstream drug[3].
-
Conformational Locking: The rigid, planar nature of the cyclopropyl ring acts as a conformational constraint. By locking the molecule into a specific bioactive conformation, it reduces the entropic penalty upon binding to a target receptor, thereby enhancing potency[4].
-
The "Magic Methyl" Effect: The methyl group at the C3 position provides critical steric shielding. It restricts the rotational freedom of the adjacent cyclopropyl group and the pyridine core, further enforcing the bioactive conformation and increasing binding affinity via deep hydrophobic pocket interactions.
Structural rationale for 4-Cyclopropyl-3-methylpyridine in drug design.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most efficient route to synthesize 4-Cyclopropyl-3-methylpyridine is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-3-methylpyridine with cyclopropylboronic acid[5].
Mechanistic Insight: Coupling sp3-hybridized boronic acids is historically challenging due to the risk of
Suzuki-Miyaura cross-coupling workflow for 4-Cyclopropyl-3-methylpyridine.
Experimental Protocol: Step-by-Step Workflow
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every reagent choice is grounded in chemical causality.
Step 1: Reagent Preparation & Inert Atmosphere
-
Action: In a flame-dried Schlenk flask under a continuous argon purge, charge 4-bromo-3-methylpyridine (1.0 equivalent) and cyclopropylboronic acid (1.5 equivalents).
-
Causality: A 0.5 equivalent excess of the boronic acid is critical to compensate for competitive protodeboronation, a common side reaction where the boronic acid degrades into cyclopropane gas and boric acid under basic conditions.
Step 2: Catalyst and Base Addition
-
Action: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents) and Potassium Carbonate [K2CO3] (2.5 equivalents).
-
Causality: Pd(PPh3)4 provides a highly active, unhindered Pd(0) center ideal for this coupling[6]. K2CO3 is selected as a mild inorganic base that effectively activates the boronic acid (forming the reactive boronate complex) without causing nucleophilic degradation of the pyridine ring.
Step 3: Solvent Introduction
-
Action: Inject a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v) into the flask.
-
Causality: The biphasic system is mandatory. Dioxane solubilizes the organic reactants and catalyst, while water is strictly required to dissolve the K2CO3 and facilitate the formation of the crucial boronate species prior to transmetalation[5]. Degassing prevents the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
Step 4: Reaction Execution & Self-Validation
-
Action: Heat the reaction mixture to 90°C for 12–16 hours with vigorous stirring.
-
Validation Check: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) and LC-MS. The protocol is self-validating when the starting material mass completely disappears and the product mass (
134.2 [M+H]+) dominates the chromatogram.
Step 5: Workup and Purification
-
Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash sequentially with distilled water and brine. Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Action: Purify the crude residue via silica gel flash column chromatography.
-
Validation Check: Confirm structural integrity via 1H NMR. A successful synthesis will display a distinct multiplet corresponding to the cyclopropyl protons between
0.7–1.1 ppm, alongside the characteristic downfield shifts of the pyridine aromatic protons.
References
Sources
- 1. CAS No. 865075-25-8 Specifications | Ambeed [ambeed.com]
- 2. Glr Innovations [tracking.inqcrm.in]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
4-Cyclopropyl-3-methylpyridine: Structural Informatics, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern fragment-based drug discovery (FBDD) and lead optimization, substituted pyridines serve as privileged scaffolds. 4-Cyclopropyl-3-methylpyridine (CAS: 865075-25-8) is a highly valuable building block, frequently utilized to introduce lipophilic, sterically constrained cyclopropyl vectors into kinase inhibitors and GPCR modulators. This technical whitepaper delineates the chemical informatics (SMILES, InChIKey), physicochemical properties, and a field-validated synthetic methodology for this compound, providing researchers with a robust framework for its integration into medicinal chemistry pipelines.
Structural Informatics: SMILES and InChIKey
Accurate molecular representation is the bedrock of cheminformatics. For 4-cyclopropyl-3-methylpyridine, the structural identifiers dictate how the molecule is processed in virtual screening workflows and chemical databases.
-
Canonical SMILES: CC1=C(C=CN=C1)C2CC2
-
Topological Breakdown: The SMILES string linearly encodes the 2D graph of the molecule. C represents the methyl group at the C3 position. C1=C(...) initiates the pyridine ring, with the branch (C=CN=C1) completing the heteroaromatic cycle. The terminal C2CC2 denotes the cyclopropyl ring attached at the C4 position. This representation allows computational chemistry software to generate 3D conformers for molecular docking.
-
-
InChI: InChI=1S/C9H11N/c1-7-6-10-5-4-9(7)8-2-3-8/h4-6,8H,2-3H2,1H3
-
Standardization: The IUPAC International Chemical Identifier (InChI) provides a strictly standardized, layered representation (formula, connectivity, hydrogen atoms), eliminating the ambiguity sometimes found in proprietary SMILES generation algorithms.
-
-
InChIKey: WUFKGNCUFGIEGT-UHFFFAOYSA-N
-
Database Utility: As a 27-character SHA-256 hash of the InChI string, the InChIKey is essential for exact-structure searching across massive databases, ensuring zero collision rates during high-throughput virtual screening (HTVS) data curation .
-
Cheminformatics pipeline translating 1D SMILES/InChI into 3D models for drug screening.
Physicochemical Profile
Understanding the baseline physicochemical properties is critical for predicting the pharmacokinetic behavior (ADME) of downstream active pharmaceutical ingredients (APIs) incorporating this fragment.
| Property | Value |
| Chemical Name | 4-Cyclopropyl-3-methylpyridine |
| CAS Registry Number | 865075-25-8 |
| Molecular Formula | C9H11N |
| Molecular Weight | 133.19 g/mol |
| Canonical SMILES | CC1=C(C=CN=C1)C2CC2 |
| InChI | InChI=1S/C9H11N/c1-7-6-10-5-4-9(7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
| InChIKey | WUFKGNCUFGIEGT-UHFFFAOYSA-N |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most efficient and scalable route to 4-cyclopropyl-3-methylpyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-3-methylpyridine with cyclopropylboronic acid .
Step-by-Step Protocol & Mechanistic Causality:
-
Reagent Preparation : Combine 4-bromo-3-methylpyridine (1.0 eq) and cyclopropylboronic acid (1.2 eq) in a reaction vessel. The slight excess of the boronic acid compensates for potential protodeboronation under basic conditions.
-
Catalyst & Base Selection : Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).
-
Causality: The bidentate dppf ligand on the palladium catalyst enforces a large bite angle, which accelerates the reductive elimination step. This is crucial because the ortho-methyl group on the pyridine ring creates significant steric hindrance, which can stall less robust catalysts. K₂CO₃ serves as a mild inorganic base to form the reactive cyclopropylboronate complex, facilitating transmetalation without degrading the halopyridine .
-
-
Solvent & Degassing : Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and H₂O. Degas the solvent by sparging with N₂ for 15 minutes.
-
Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. Degassing is mandatory to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.
-
-
Thermal Activation : Heat the mixture to 100°C for 16 hours under an inert atmosphere.
-
Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier for the oxidative addition of the electron-deficient, sterically hindered pyridine C-Br bond to the Pd(0) center.
-
-
Workup : Cool to room temperature, dilute with ethyl acetate (EA), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Suzuki-Miyaura cross-coupling synthetic pathway for 4-Cyclopropyl-3-methylpyridine.
Analytical Verification Workflow
To ensure trustworthiness and scientific integrity, the synthesized compound must undergo a self-validating analytical workflow. Relying on a single analytical method is insufficient for rigorous structural elucidation.
Step-by-Step Validation:
-
Purification : Purify the crude residue via silica gel column chromatography using a Petroleum Ether/Ethyl Acetate (PE/EA) gradient.
-
Mass Spectrometry (LC-MS) : Analyze the purified fraction.
-
Validation: The presence of a prominent peak at m/z 134.1 [M+H]⁺ confirms the successful coupling and the correct molecular weight (133.19 g/mol ).
-
-
Nuclear Magnetic Resonance (¹H NMR) :
-
Validation: The regiochemistry is confirmed by mapping the proton signals. The cyclopropyl group will present a characteristic multiplet for the methine (CH) proton around 1.8–2.0 ppm and multiplets for the methylene (CH₂) protons around 0.7–1.1 ppm. The methyl group will appear as a sharp singlet near 2.3–2.5 ppm. The pyridine ring will show two doublets and a singlet in the aromatic region (7.0–8.5 ppm), definitively proving the 3,4-disubstitution pattern.
-
Analytical verification workflow utilizing LC-MS and NMR for structural confirmation.
Conclusion
4-Cyclopropyl-3-methylpyridine is a structurally compact yet highly impactful building block in medicinal chemistry. By leveraging precise structural identifiers (SMILES, InChIKey) and employing optimized, sterically tolerant Suzuki-Miyaura coupling conditions, researchers can reliably synthesize and verify this fragment for downstream integration into novel therapeutics.
References
- Google Patents. "Semi-saturated bicyclic derivatives and related uses." WO2024211836A2.
- Google Patents. "Small molecule modulators of IL-17." US12065429B2.
The Basicity of 4-Cyclopropyl-3-methylpyridine: A Technical Guide to pKa Prediction, Steric Inhibition of Resonance, and Experimental Validation
Executive Summary
In drug discovery and development, the basicity (pKa) of a pyridine core dictates critical pharmacokinetic (PK) properties, including aqueous solubility, membrane permeability (LogD), and off-target liabilities (e.g., hERG binding). While the basicity of simple substituted pyridines is well-documented, complex ortho-substituted systems like 4-cyclopropyl-3-methylpyridine (CAS: 865075-25-8) present unique predictive challenges.
As a Senior Application Scientist, I have structured this whitepaper to decode the structural and electronic nuances of 4-cyclopropyl-3-methylpyridine. Because empirical pKa values for this specific scaffold are not universally indexed in standard open databases, we must rely on a rigorous physical organic chemistry framework to predict its basicity. We will explore how the electron-donating potential of the cyclopropyl group is fundamentally altered by its adjacent methyl neighbor through Steric Inhibition of Resonance (SIR), and establish a self-validating experimental protocol to empirically determine its exact pKa.
Electronic Properties and the Cyclopropyl Enigma
The baseline basicity of an unsubstituted pyridine ring in water is pKa = 5.23[1]. The introduction of alkyl substituents generally increases basicity via inductive (+I) and hyperconjugative (+M) electron donation.
The cyclopropyl group is electronically unique. Unlike standard alkyl groups (e.g., methyl or isopropyl), the cyclopropyl ring possesses high p-character in its C-C bonds, forming Walsh orbitals . When a cyclopropyl group is attached to an aromatic system (like the 4-position of pyridine), and assumes a bisected conformation (where the cyclopropyl plane is perpendicular to the pyridine plane), these Walsh orbitals overlap extensively with the pyridine π-system[2]. This homo-conjugation exerts a powerful electron-donating resonance effect (+M), significantly increasing the electron density on the pyridine nitrogen and, consequently, its pKa.
Using the Hammett equation (
Steric Inhibition of Resonance (SIR) in 4-Cyclopropyl-3-methylpyridine
In 4-cyclopropyl-3-methylpyridine, theoretical additive models fail if they do not account for 3D spatial geometry. The adjacent 3-methyl group introduces severe
To relieve this steric clash, the cyclopropyl group is forced to rotate out of its ideal bisected conformation into a parallel (or twisted) conformation. In this twisted state, the Walsh orbitals become orthogonal to the pyridine π-system. This orthogonal twist completely shuts down the resonance (+M) electron donation.
Without resonance, the cyclopropyl group can only donate electrons via its much weaker inductive effect (+I), which closely mirrors its meta-Hammett constant (
Logical flow of Steric Inhibition of Resonance attenuating pyridine basicity.
Quantitative pKa Prediction
By applying the Hammett equation and correcting for SIR, we can accurately predict the pKa.
-
Unadjusted Prediction (Assuming full resonance):
. -
Steric-Adjusted Prediction (Resonance lost):
.
The table below summarizes the comparative basicity values, demonstrating how structural constraints override simple additive electronic effects.
Table 1: Theoretical vs. Adjusted pKa Values for Substituted Pyridines
| Compound | Substituent(s) | Hammett | Predicted pKa (Unadjusted) | Predicted pKa (Steric Adjusted) |
| Pyridine | None | 0.00 | 5.23 | 5.23 |
| 3-Methylpyridine | 3-CH | -0.07 | 5.64 | 5.64 |
| 4-Methylpyridine | 4-CH | -0.17 | 6.23 | 6.23 |
| 4-Cyclopropylpyridine | 4-cPr | -0.21 | 6.47 | 6.47 |
| 4-Cyclopropyl-3-methylpyridine | 3-CH | -0.28 | 6.88 | ~6.06 |
Note: The adjusted pKa of ~6.06 indicates that 4-cyclopropyl-3-methylpyridine is significantly less basic than its unhindered 4-cyclopropyl analog, a critical insight for predicting its behavior in physiological pH (7.4).
Experimental Methodology: Potentiometric pKa Determination
To validate the predicted pKa of 6.06, a self-validating potentiometric titration protocol must be employed. This methodology is designed to eliminate common artifacts (e.g., CO
Step-by-step workflow for potentiometric pKa determination.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 4-cyclopropyl-3-methylpyridine to a concentration of 0.01 M in a 0.15 M KCl aqueous solution.
-
Causality: The 0.15 M KCl background mimics physiological ionic strength. This ensures the activity coefficients remain constant throughout the titration, yielding a thermodynamic pKa directly applicable to biological assays.
-
-
Acidification: Add a known excess of standardized 0.1 M HCl to the solution until the pH drops below 2.5.
-
Causality: This guarantees 100% protonation of the pyridine nitrogen prior to the start of the titration, establishing a clear baseline.
-
-
Environmental Control: Seal the titration vessel and purge continuously with high-purity Nitrogen (N
) gas.-
Causality: Atmospheric CO
dissolves in water to form carbonic acid, which artificially depresses the pH and skews the equivalence point. N purging eliminates this artifact.
-
-
Titration: Titrate the solution with standardized 0.1 M KOH using an automated titrator. Add the titrant in dynamic increments (e.g., 0.05 mL), pausing after each addition until the electrode reading stabilizes (drift < 0.001 pH/min).
-
Data Analysis: Plot the titration curve (pH vs. Volume of KOH). Calculate the first derivative (
) to precisely locate the equivalence points. Extract the pKa at the half-equivalence point using the Henderson-Hasselbalch equation, applying the Debye-Hückel correction for exact thermodynamic values.
Implications for Drug Discovery
Understanding the attenuated basicity of 4-cyclopropyl-3-methylpyridine is vital for medicinal chemists. A pKa of ~6.06 means that at physiological pH (7.4), the molecule will be predominantly unprotonated (neutral).
-
Permeability: The high fraction of neutral species will result in excellent passive membrane permeability (high LogD
). -
Safety: Highly basic amines (pKa > 8) are notorious for binding to the hERG potassium channel, causing cardiotoxicity. The sterically-induced reduction in basicity inherently lowers the hERG liability of this scaffold, making it a highly desirable building block for central nervous system (CNS) targets[4].
References
- Source: University of Tartu (ut.ee)
- Source: Chemical Reviews (Hansch et al., 1991)
- Source: National Institutes of Health (NIH)
- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis Source: bioRxiv URL
Sources
A Technical Guide to the Lipophilicity and LogP of 4-Cyclopropyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipophilicity is a paramount physicochemical property in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides an in-depth examination of the lipophilicity of 4-cyclopropyl-3-methylpyridine, a scaffold of interest in medicinal chemistry. We dissect the structural contributions of the pyridine, methyl, and cyclopropyl moieties to the molecule's overall lipophilic character. This document details both gold-standard experimental methodologies, such as the shake-flask method for LogP determination, and the increasingly sophisticated computational approaches used for in silico prediction. By synthesizing theoretical principles with practical protocols, this guide serves as a comprehensive resource for professionals seeking to understand, measure, and modulate the lipophilicity of this and related heterocyclic compounds to optimize for therapeutic success.[4]
The Imperative of Lipophilicity in Modern Drug Discovery
The journey of a drug molecule from administration to its biological target is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like, non-polar environment—is a critical determinant of its ultimate success or failure.[2][3] This property is quantitatively expressed by the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP: The logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is a descriptor for the neutral, unionized form of a molecule.[4]
-
LogD: The logarithm of the distribution ratio of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., physiological pH 7.4). For ionizable molecules like pyridines, LogD is the more physiologically relevant parameter as it accounts for both the neutral and ionized species.[5][6]
An optimal lipophilicity profile is essential for navigating the body's intricate network of aqueous fluids and lipid membranes. While sufficient lipophilicity is required for a drug to cross biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, promiscuous binding to off-targets, and potential toxicity.[2][7] Therefore, medicinal chemists strive to achieve a delicate balance, often guided by metrics like Lipophilic Efficiency (LipE) , which relates potency to lipophilicity (LipE = pIC50 - LogP), to identify candidates with the highest probability of clinical success.[3][7]
Deconstructing the 4-Cyclopropyl-3-methylpyridine Scaffold
The lipophilicity of 4-cyclopropyl-3-methylpyridine is a composite of the contributions from its constituent parts: the aromatic pyridine ring and its alkyl substituents.
-
Pyridine Ring: As a heteroaromatic system, the pyridine ring itself is relatively polar due to the electronegative nitrogen atom, which is a hydrogen bond acceptor. This imparts a degree of hydrophilicity compared to a simple benzene ring.
-
Methyl Group (C3): The methyl group is a small, non-polar alkyl substituent that contributes a modest increase to the overall lipophilicity of the molecule.
-
Cyclopropyl Group (C4): The cyclopropyl group is a particularly valuable substituent in medicinal chemistry. Due to its strained, three-membered ring structure, it possesses a high degree of sp3 character while maintaining a rigid conformation.[8] Crucially, it is generally less lipophilic than a corresponding isopropyl group, allowing chemists to add molecular complexity and explore binding pockets without dramatically increasing LogP.[9] Furthermore, the high C-H bond dissociation energy within the cyclopropyl ring can render it more resistant to oxidative metabolism by cytochrome P450 enzymes, a strategy often employed to block metabolic hotspots.[8]
The interplay of the polar pyridine core with the non-polar alkyl groups results in a molecule of moderate lipophilicity, a characteristic often sought in drug candidates.
Quantitative Lipophilicity Assessment: LogP Data
Computational LogP prediction methods use various algorithms, from fragment-based approaches (e.g., ClogP) to atom-based methods (e.g., XLogP) and more advanced machine learning models.[10][11][12] These models often yield slightly different results due to their distinct training sets and underlying assumptions.[13] Below is a table of predicted LogP values for the target molecule and a close analog, 4-cyclopropyl-3-methylaniline, which substitutes the pyridine nitrogen for an aniline amino group.
| Compound | Computational Method | Predicted LogP | Source |
| 4-Cyclopropyl-3-methylaniline | XLogP3 3.0 | 2.5 | PubChem CID 62489809[14] |
| 4-Cyclopropyl-2-fluoro-3-methylpyridine | ChemScene Model | 2.41 | ChemScene[15] |
Based on these analogs, the LogP of 4-cyclopropyl-3-methylpyridine is reasonably estimated to be in the range of 2.0 to 2.8 . This places it within the desirable "drug-like" chemical space, suggesting a good balance between solubility and permeability.
Methodologies for Lipophilicity Determination
A multi-faceted approach combining experimental measurement and computational prediction is crucial for a comprehensive understanding of a compound's lipophilicity.
Experimental Determination
The Shake-Flask Method (OECD Guideline 107)
This is the universally recognized "gold standard" for LogP measurement due to its direct and unambiguous approach.[6][16]
Causality Behind Experimental Choices:
-
n-Octanol/Water System: n-Octanol is chosen as the lipid phase mimic because its long alkyl chain and polar hydroxyl headgroup provide a reasonable approximation of the amphipathic nature of biological membranes.
-
Mutual Pre-saturation: Both the n-octanol and aqueous phases must be saturated with each other for at least 24 hours before the experiment.[17] This is a critical step to ensure that the volumes of the two phases do not change during the partitioning process, which would alter the final concentration measurements and lead to an inaccurate LogP value.
-
pH Control: For an ionizable compound like a pyridine, the pH of the aqueous phase must be carefully controlled with a buffer. To measure the true LogP (of the neutral species), the pH should be set at least 2 units above the pKa of the conjugate acid, ensuring >99% of the compound is in its neutral, free base form.[17]
-
Concentration Measurement: The concentration of the analyte in each phase after equilibrium is typically determined by a sensitive analytical technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), which provides the accuracy needed for the final calculation.
Protocol: Shake-Flask LogP Determination of 4-Cyclopropyl-3-methylpyridine
-
Preparation of Phases:
-
Mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., a phosphate or borate buffer with a pH > pKa of the pyridinium ion).
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely using a separatory funnel.
-
-
Sample Preparation:
-
Prepare a stock solution of 4-cyclopropyl-3-methylpyridine in n-octanol at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated aqueous buffer (e.g., 5 mL of each).
-
Agitate the mixture at a constant temperature (typically 25 °C) until equilibrium is reached. This can take anywhere from a few minutes to several hours. A minimum of 30 minutes with gentle, consistent inversion is recommended to avoid emulsion formation.
-
-
Phase Separation:
-
Centrifuge the vessel to ensure a clean and complete separation of the two phases.
-
-
Quantification:
-
Carefully sample a known aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a validated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Caption: Workflow for the Shake-Flask method of LogP determination.
Computational Prediction
In silico models offer a rapid and cost-effective means of estimating lipophilicity, especially in the early stages of discovery before a compound is synthesized.
Causality Behind Computational Approaches:
-
Descriptor-Based Models: These models deconstruct the molecule into either atomic contributions (e.g., XLogP) or larger fragments (e.g., ClogP).[11] The model sums the known lipophilicity contributions of these pieces and applies correction factors for intramolecular interactions (e.g., electronic effects, hydrogen bonds). This approach is fast and effective for many common chemical scaffolds.
-
Machine Learning/AI: Modern methods use sophisticated neural networks trained on vast datasets of experimentally determined LogP values.[10][12] These models learn complex, non-linear relationships between a molecule's structure (represented as a molecular graph or fingerprints) and its lipophilicity, often providing higher accuracy for novel or complex structures than older methods.[10]
Caption: Generalized logic for computational LogP prediction.
Practical Implications in a Drug Development Context
The estimated LogP of ~2.5 for 4-cyclopropyl-3-methylpyridine has several important implications:
-
"Rule of Five" Compliance: A LogP value under 5 is a key component of Lipinski's Rule of Five, suggesting the compound is likely to have good absorption and permeation properties.[16]
-
Blood-Brain Barrier (BBB) Penetration: While many factors influence BBB penetration, compounds with a LogP between 2 and 4 often show an increased likelihood of entering the central nervous system. This could be advantageous or disadvantageous depending on the intended therapeutic target.
-
Metabolic Stability: As discussed, the cyclopropyl group can serve as a metabolic blocker, potentially improving the compound's half-life.[8] However, it can also undergo unexpected ring-opening metabolism, which must be experimentally verified.[8]
-
Aqueous Solubility: A LogP of 2.5 suggests a favorable balance. The compound is lipophilic enough to cross membranes but not so much that it will have intractable solubility issues in aqueous physiological fluids or formulation vehicles.
Conclusion
4-Cyclopropyl-3-methylpyridine represents a molecular scaffold with a highly favorable lipophilicity profile for drug discovery. Its estimated LogP value of approximately 2.5, derived from the contributions of its polar pyridine core and non-polar alkyl substituents, positions it well within the desired "drug-like" space. A thorough characterization of this critical physicochemical parameter requires a synergistic application of robust experimental methods, like the gold-standard shake-flask protocol, and validated computational models. Understanding and strategically modulating the lipophilicity of this and related scaffolds is a cornerstone of designing safer, more effective therapeutics.
References
- Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). Google Cloud.
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
-
Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. Retrieved from [Link]
- Hopkins, A. L., Keserü, G. M., Leeson, P. D., Rees, D. C., & Reynolds, C. H. (2014). The role of ligand efficiency in drug discovery. Nature Reviews Drug Discovery, 13(2), 105-121.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
-
Du, Y., et al. (2023). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. Retrieved from [Link]
- Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Pharmaceutical Sciences, 98(8), 2586-2603.
-
Li, J., et al. (2021). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]
- Ciura, K., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
- Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs.
-
LogP / LogD shake-flask method v1. (2019). ResearchGate. Retrieved from [Link]
-
Meyers, J., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC. Retrieved from [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
-
LogP/D. Cambridge MedChem Consulting. Retrieved from [Link]
-
Takács-Novák, K., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Retrieved from [Link]
- Gouverneur, V., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150.
-
4-Cyclopropyl-3-methylaniline. PubChem. Retrieved from [Link]
- Gouverneur, V., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150.
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 10. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vcclab.org [vcclab.org]
- 14. 4-Cyclopropyl-3-methylaniline | C10H13N | CID 62489809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. researchgate.net [researchgate.net]
- 17. diposit.ub.edu [diposit.ub.edu]
Chemical and Physical Properties of Substituted Pyridines
As a Senior Application Scientist, this guide provides an in-depth technical overview of the safety considerations for 4-Cyclopropyl-3-methylpyridine, a compound of interest for researchers, scientists, and drug development professionals. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related pyridine derivatives to establish a robust safety and handling framework. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided protocols are not only accurate but also practically sound and scientifically justified.
| Property | Predicted Value/Characteristic for 4-Cyclopropyl-3-methylpyridine | Rationale based on Analogous Compounds |
| Molecular Formula | C9H11N | Based on chemical structure |
| Molecular Weight | 133.19 g/mol | Based on chemical structure[5] |
| Appearance | Colorless to yellow liquid | Typical for pyridine derivatives[1][2] |
| Odor | Strong, unpleasant, fishy | Characteristic of pyridines[3][4] |
| Boiling Point | Estimated to be >150°C | Higher than 3-methylpyridine (144°C) due to the larger cyclopropyl group[2] |
| Solubility | Likely miscible with water and common organic solvents | A common property of simple pyridine derivatives[3] |
| Flammability | Likely flammable | Pyridine and its derivatives are flammable liquids[3][6] |
Hazard Identification and Toxicological Profile
The primary hazards associated with 4-Cyclopropyl-3-methylpyridine are inferred from the toxicological profiles of pyridine and its alkylated derivatives. These compounds are generally considered hazardous.[3][4]
-
Acute Toxicity : Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Exposure can lead to symptoms such as dizziness, headache, nausea, and irritation of the respiratory tract.[3][4]
-
Skin and Eye Irritation : Direct contact is likely to cause skin irritation and potentially serious eye damage.[8] The basic nature of the pyridine nitrogen can lead to chemical burns upon prolonged contact.
-
Flammability : As with many organic solvents, pyridine derivatives are flammable and their vapors can form explosive mixtures with air.[6][7]
The causality behind these hazards lies in the chemical reactivity of the pyridine ring and its metabolites. The nitrogen atom imparts basic and nucleophilic properties, allowing it to interact with biological macromolecules.
Safe Handling and Storage Protocols
A self-validating system of protocols is essential for the safe handling of 4-Cyclopropyl-3-methylpyridine. This involves a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent procedural discipline.
Engineering Controls
The primary engineering control for handling volatile and hazardous compounds like 4-Cyclopropyl-3-methylpyridine is a certified chemical fume hood.[3][4] This ensures that any vapors are effectively contained and exhausted, minimizing inhalation exposure. The work area should also be equipped with an emergency eyewash station and a safety shower.[9]
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable.[3][4]
-
Hand Protection : Nitrile or neoprene gloves are recommended, as they offer good resistance to pyridine-based compounds.[3][4] Latex gloves are not suitable.
-
Eye Protection : Chemical splash goggles are mandatory to protect against splashes.[4][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9]
-
Skin and Body Protection : A lab coat should be worn to prevent skin contact.[3][4] For larger quantities, a chemical-resistant apron may be necessary.
-
Respiratory Protection : If there is a risk of exposure above permissible limits or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]
Storage
Proper storage is critical to prevent accidents. 4-Cyclopropyl-3-methylpyridine should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4][7] Containers should be tightly sealed to prevent the escape of vapors and absorption of moisture.[4] It should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.[9]
Emergency Procedures and First Aid
Spills
In the event of a spill, the area should be evacuated of all non-essential personnel.[9] The spill should be contained using an absorbent material like vermiculite or sand.[3][9] The contaminated material should then be collected into a sealed container for proper disposal.[3] The area should be ventilated and cleaned after the spill has been managed.[9]
Fire
For fires involving 4-Cyclopropyl-3-methylpyridine, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7] Water may be ineffective.[10]
Exposure
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Workflow for Safe Use: A Representative Protocol
The following is a detailed protocol for a typical laboratory-scale reaction involving a pyridine derivative, incorporating safety measures at each step.
Objective: N-alkylation of a secondary amine with a pyridine derivative.
-
Preparation and Pre-Reaction Checks:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary PPE (nitrile gloves, chemical splash goggles, lab coat).
-
Ensure an appropriate fire extinguisher is accessible.
-
Have spill containment materials readily available.
-
-
Reaction Setup:
-
All glassware should be inspected for cracks and defects.
-
Set up the reaction apparatus within the fume hood.
-
Dispense 4-Cyclopropyl-3-methylpyridine using a syringe or a calibrated pipette to minimize exposure.
-
-
Running the Reaction:
-
If the reaction requires heating, use a heating mantle with a temperature controller. Avoid open flames.
-
Keep the reaction vessel closed to prevent the release of vapors.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature before opening the vessel.
-
Perform any extractions within the fume hood.
-
Be mindful of pressure buildup during extractions.
-
-
Purification:
-
If using column chromatography, ensure the column is set up in the fume hood.
-
Handle solvents and the purified product with the same level of precaution as the starting material.
-
-
Waste Disposal:
-
All liquid and solid waste contaminated with 4-Cyclopropyl-3-methylpyridine should be collected in a designated hazardous waste container.[7]
-
Visualization of Safety Protocols
Hierarchy of Controls for Handling 4-Cyclopropyl-3-methylpyridine
Caption: Hierarchy of controls for mitigating exposure risks.
Spill Response Workflow
Caption: Step-by-step workflow for a chemical spill.
Disposal Considerations
All waste materials containing 4-Cyclopropyl-3-methylpyridine must be treated as hazardous waste.[7] Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated materials, including empty containers, should be placed in a sealed, properly labeled container for disposal by a licensed waste management company.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
ChemPure Chemicals. (2021, November 9). Pyridine, ACS - Safety Data Sheet. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
-
PubChem. 4-Cyclopropyl-3-methylaniline. [Link]
-
PubChem. 4-Methylpyridine. [Link]
-
Wikipedia. 3-Methylpyridine. [Link]
-
PubMed. (2024, September 16). 3-Methylpyridine: Synthesis and Applications. [Link]
-
PubChem. (4-Cyclopropyl-3-methylbutyl)cyclobutane. [Link]
-
PubMed. (2013, July 11). Discovery of (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch. [Link]
-
MDPI. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
Beilstein Journals. (2010, July 1). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. [Link]
Sources
- 1. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. chemscene.com [chemscene.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chempurebrand.com [chempurebrand.com]
- 8. echemi.com [echemi.com]
- 9. nj.gov [nj.gov]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Price and availability of 4-Cyclopropyl-3-methylpyridine 95% purity
Topic: (CAS 865075-25-8) Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in Drug Discovery.
Executive Summary
4-Cyclopropyl-3-methylpyridine (CAS 865075-25-8 ) has emerged as a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape. Its structural utility lies in the cyclopropyl group’s ability to act as a bioisostere for isopropyl moieties, enhancing metabolic stability against cytochrome P450 oxidation while restricting conformational freedom.
Despite its utility, commercial availability of this intermediate at 95%+ purity is often restricted to "make-to-order" or "inquire" status due to the technical challenges in removing palladium residuals and homocoupling byproducts. This guide provides a comprehensive technical roadmap for sourcing, synthesizing, and validating this critical building block.
Chemical Profile & Structural Significance[1][2][3]
The combination of a basic pyridine nitrogen and a lipophilic cyclopropyl ring creates a unique electronic and steric profile. The 3-methyl group introduces ortho-substitution strain, twisting the pyridine ring relative to potential binding pockets, which is often exploited to improve selectivity in ATP-competitive inhibitors.
| Property | Data | Significance |
| CAS Number | 865075-25-8 | Unique identifier for procurement.[1] |
| Molecular Formula | C₉H₁₁N | |
| Molecular Weight | 133.19 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |
| Predicted LogP | ~2.5 | Optimal lipophilicity for membrane permeability. |
| pKa (Conj. Acid) | ~6.0 - 6.5 | Slightly more basic than pyridine due to alkyl donation. |
| Key Impurities | Pd (<20 ppm), Boronic acid | Critical quality attributes (CQAs) for downstream GMP steps. |
Strategic Synthesis: The "Availability" Driver
Given the spotty commercial stock, reliable access often requires internal synthesis or outsourced custom manufacturing. The industry-standard route utilizes a Suzuki-Miyaura cross-coupling between 4-bromo-3-methylpyridine and cyclopropylboronic acid.
Synthesis Workflow Diagram
Figure 1: Optimized Suzuki-Miyaura coupling pathway for the synthesis of 4-Cyclopropyl-3-methylpyridine.
Detailed Experimental Protocol
Note: This protocol is designed to minimize protodeboronation, a common failure mode in cyclopropyl couplings.
Reagents:
-
4-Bromo-3-methylpyridine (1.0 eq)
-
Cyclopropylboronic acid (1.3 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tricyclohexylphosphine (PCy₃) (0.10 eq)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 eq)
-
Solvent: Toluene/Water (3:1 ratio)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vessel with 4-bromo-3-methylpyridine, cyclopropylboronic acid, and K₃PO₄. Evacuate and backfill with Nitrogen (3x) to remove oxygen (critical to prevent catalyst deactivation).
-
Solvation: Add degassed Toluene and Water.
-
Catalyst Addition: Add Pd(OAc)₂ and PCy₃ under positive nitrogen flow. Rationale: PCy₃ is bulky and electron-rich, facilitating the oxidative addition of the electron-neutral pyridine bromide.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (m/z ~172/174).
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water.
-
Scavenging (Critical for Pharma): Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to reduce Pd levels below 100 ppm.
-
Purification: Concentrate and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) or vacuum distillation if scale permits (>100g).
Quality Assurance: Verifying 95% Purity
For research applications, "95% purity" is the minimum threshold to ensure biological data integrity. Lower purity often implies the presence of homocoupling dimers or de-halogenated side products (3-methylpyridine), which can act as promiscuous inhibitors in screening assays.
Analytical Control Plan
| Test | Method | Acceptance Criteria | Rationale |
| Identity | ¹H-NMR (CDCl₃) | Conforms to structure | Verify cyclopropyl protons (0.6–1.0 ppm multiplet). |
| Assay (Purity) | HPLC-UV (254 nm) | ≥ 95.0% (Area %) | Quantify main peak vs. impurities. |
| Residual Metal | ICP-MS | Pd < 100 ppm | Palladium can interfere with biological assays. |
| Water Content | Karl Fischer | < 1.0% | Hygroscopicity can alter stoichiometry in subsequent steps. |
Market Analysis: Price and Availability
Supply Chain Status
4-Cyclopropyl-3-methylpyridine is not a commodity chemical . It is classified as a "Building Block Level 2" (requires synthesis from commodity precursors).
-
Primary Suppliers: Ambeed, GuideChem, specialized catalog houses (e.g., Combi-Blocks, Enamine).
-
Stock Status: Often listed as "In Stock" for mg quantities, but "Lead Time: 2-3 Weeks" for gram-scale.
Price Estimation Model (2025/2026)
Pricing is non-linear due to the fixed costs of the palladium catalyst and labor.
| Quantity | Estimated Price Range (USD) | Availability | Procurement Strategy |
| 100 mg | $50 - $120 | High (In Stock) | Buy from catalog for initial screening. |
| 1 gram | $250 - $450 | Medium (1-2 weeks) | Compare 2-3 suppliers. |
| 10 grams | $1,200 - $1,800 | Low (Make-to-order) | Request custom synthesis quote. |
| 1 kg | Custom Quote | Custom Manufacturing | Outsource to CRO (China/India). |
Procurement Decision Logic
Figure 2: Decision matrix for sourcing vs. synthesizing based on quantity and lead time.
References
- Chemical Identity & Suppliers
-
Synthesis Methodology (Suzuki Coupling)
-
Medicinal Chemistry Applications
- Precursor Sourcing (4-Bromo-3-methylpyridine)
Sources
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Cyclopropyl-3-methylpyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)
Introduction & Mechanistic Rationale
The cyclopropyl moiety is a highly privileged structural motif in modern medicinal chemistry. Its incorporation into heteroaromatic scaffolds, such as pyridines, frequently enhances metabolic stability, lowers lipophilicity (LogP), and improves the overall pharmacokinetic profile of drug candidates [1]. However, installing an
When synthesizing 4-cyclopropyl-3-methylpyridine from 4-bromo-3-methylpyridine and cyclopropylboronic acid, chemists must navigate two primary challenges:
-
Slow Transmetalation:
-hybridized boronic acids lack the -system that typically facilitates interaction with the palladium(II) intermediate, resulting in a sluggish transmetalation step. -
Competitive Protodeboronation: Cyclopropylboronic acid is highly prone to protodeboronation under basic aqueous conditions [2]. If transmetalation is slow, the boronic acid degrades before it can couple, leading to incomplete conversion.
The Self-Validating Catalyst System
To overcome these barriers, the protocol relies on a highly active catalyst system utilizing Pd(OAc)₂ and bulky, electron-rich phosphine ligands such as Tricyclohexylphosphine (PCy₃) or RuPhos [3].
-
Causality of Ligand Choice: The electron-rich nature of PCy₃ accelerates the initial oxidative addition into the electron-deficient pyridine ring. More importantly, its extreme steric bulk forces the spatial proximity of the aryl and cyclopropyl groups on the Pd(II) center, drastically accelerating the challenging reductive elimination step before side reactions can occur.
-
Causality of Solvent & Base: A biphasic Toluene/H₂O (10:1) solvent system paired with K₃PO₄ is critical. The trace water is essential to convert the boronic acid into the highly reactive boronate anion (
), which is the actual species undergoing transmetalation. The biphasic nature prevents the base concentration in the organic layer from spiking, thereby throttling the rate of protodeboronation [4].
Reaction Optimization Data
The following table summarizes the quantitative data from condition screening. It demonstrates the causality between ligand/solvent modifications and the resulting yield of 4-cyclopropyl-3-methylpyridine.
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (3.0 equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd(PPh₃)₄ | None | Na₂CO₃ | DME/H₂O (3:1) | 80 | < 10 | Sluggish transmetalation; severe protodeboronation of the boronic acid. |
| 2 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 25 | Ligand lacks sufficient steric bulk to drive reductive elimination. |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 72 | Good conversion; minor protodeboronation observed. |
| 4 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 85 | Optimal; bulky ligand accelerates reductive elimination perfectly. |
| 5 | Pd(OAc)₂ | RuPhos | K₂CO₃ | CPME/H₂O (10:1) | 100 | 88 | Excellent modern alternative; greener solvent profile [2]. |
Catalytic Cycle & Workflow Visualization
The following diagram illustrates the specific Suzuki-Miyaura catalytic cycle for this reaction, highlighting the critical transmetalation bottleneck and the competitive protodeboronation pathway.
Catalytic cycle of 4-cyclopropyl-3-methylpyridine synthesis showing the protodeboronation risk.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. The use of strict degassing and stoichiometric excess ensures that the physical observations (e.g., color changes, TLC progression) reliably indicate reaction health.
Reagents and Materials
-
Electrophile: 4-Bromo-3-methylpyridine (1.0 equiv, 10.0 mmol, 1.72 g)
-
Nucleophile: Cyclopropylboronic acid (1.5 equiv, 15.0 mmol, 1.29 g) Note: 0.5 equiv excess is mandatory to compensate for baseline protodeboronation.
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 0.5 mmol, 112 mg)
-
Ligand: Tricyclohexylphosphine [PCy₃] (10 mol%, 1.0 mmol, 280 mg)
-
Base: Potassium phosphate tribasic [K₃PO₄] (3.0 equiv, 30.0 mmol, 6.37 g)
-
Solvents: Toluene (40 mL) and Deionized Water (4 mL)
Reaction Setup & Execution
-
Preparation of the Reaction Vessel: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-methylpyridine, cyclopropylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Atmosphere Control (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this purge cycle three times. Causality: PCy₃ and Pd(0) intermediates are highly sensitive to oxidation; ambient oxygen will irreversibly poison the catalytic cycle.
-
Solvent Addition & Degassing: In a separate flask, prepare a 10:1 mixture of Toluene (40 mL) and H₂O (4 mL). Sparge the solvent mixture with Argon for 20 minutes. Transfer the degassed solvent to the Schlenk flask via a syringe.
-
Heating & Monitoring: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system. The solution will typically transition from a pale yellow to a deep red/brown color, indicating the formation of the active Pd(0) species.
-
Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV detection) or GC-MS. The reaction is typically complete within 12–16 hours. Complete consumption of the pyridine starting material validates the efficacy of the transmetalation step.
Workup and Purification
-
Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and quench with saturated aqueous NH₄Cl (30 mL).
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford 4-cyclopropyl-3-methylpyridine as a pale yellow oil.
References
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Journal of Organic Chemistry, 2008, 73(19), 7481-7485. URL:[Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Molecules, 2023, 28(9), 3770. URL:[Link]
-
Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions Tetrahedron Letters, 2002, 43(39), 6987-6990. URL:[Link]
Application Note: Reagents and Protocols for the Cyclopropanation of 3-Methylpyridine Derivatives
Part 1: Executive Summary & Strategic Analysis
The introduction of a cyclopropane ring onto a pyridine scaffold—specifically at the 3-position (derived from 3-methylpyridine or 3-picoline )—is a high-value transformation in medicinal chemistry. This motif restricts conformational freedom, enhances metabolic stability by blocking P450 oxidation sites, and increases
However, this transformation presents a "Pyridine Paradox" :
-
Electronic Deactivation: The pyridine ring is electron-deficient, making the direct cyclopropanation of the aromatic ring (Buchner reaction) thermodynamically unfavorable and prone to instability (norcaradiene-cycloheptatriene equilibrium).
-
Catalyst Poisoning: The Lewis basic nitrogen lone pair (
) is a potent ligand for electrophilic transition metals (Rh, Cu, Pd), often quenching the catalytic cycle before carbene transfer can occur.
This guide provides field-proven protocols to overcome these barriers, focusing on the cyclopropanation of alkenyl side chains derived from 3-methylpyridine (e.g., 3-vinylpyridine), which is the primary route for generating drug-like scaffolds.
Part 2: Strategic Pathways & Reagent Selection
Decision Matrix: Selecting the Right Chemistry
The choice of reagent depends heavily on the electronic nature of the alkene substituent and the tolerance of the pyridine nitrogen.
Figure 1: Strategic decision tree for selecting cyclopropanation reagents based on the electronic bias of the 3-methylpyridine derivative.
Reagent Comparison Table
| Reagent Class | Active Species | Primary Application | Pyridine Compatibility | Key Limitation |
| Rh(II) Carboxylates | Metal-Carbene | General purpose, high ee% | Low (Requires mitigation) | Catalyst poisoning by N-coordination. |
| Simmons-Smith (Zn) | Zinc-Carbenoid | Unfunctionalized alkenes | Moderate | Basic N can complex Zn; requires excess reagent or N-protection. |
| Sulfur Ylides | Zwitterion | Electron-deficient alkenes (Michael acceptors) | High | Limited to conjugated systems (e.g., 3-pyridyl acrylates). |
| Co(II) Porphyrins | Metalloradical | Electron-deficient & rich alkenes | High | Radical mechanism; diastereoselectivity can vary. |
| Fe-Heme Enzymes | Iron-Carbene | Biocatalysis (Green Chem) | High | Substrate specificity; requires protein engineering.[1] |
Part 3: Detailed Protocols
Protocol A: Rhodium-Catalyzed Cyclopropanation of 3-Vinylpyridine
Objective: Synthesis of ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate avoiding catalyst quenching. Mechanism: Rhodium(II)-catalyzed decomposition of ethyl diazoacetate (EDA) to generate a metal-carbene, followed by concerted addition to the alkene.
The "Protection-Deprotection" Strategy
Since the pyridine nitrogen binds Rh(II), we must temporarily mask it or use a non-coordinating counter-ion strategy.
Materials:
-
Substrate: 3-Vinylpyridine (1.0 equiv)
-
Reagent: Ethyl diazoacetate (EDA) (1.2 - 1.5 equiv) - Caution: Potentially explosive.
-
Catalyst:
(0.1 - 0.5 mol%) or (1 mol%).-
Note:
(Du Bois catalyst) is preferred for its high stability and resistance to ligand exchange.
-
-
Solvent: Dichloromethane (DCM) or
-trifluorotoluene (TFT).
Step-by-Step Procedure:
-
Catalyst Preparation & N-Mitigation (Critical Step):
-
Option 1 (Lewis Acid Additive): Dissolve 3-vinylpyridine (1.0 mmol) in DCM (5 mL). Add a mild Lewis acid such as
(0.1 equiv) or pre-complex the pyridine with a bulky borane (e.g., ) if the substrate is valuable. However, for 3-vinylpyridine, the steric bulk of the catalyst often suffices if slow addition is used. -
Option 2 (Protonation): Perform the reaction in the presence of 1.0 equiv of TFA. The pyridinium salt does not coordinate Rh. (Requires diazo stability check).
-
-
Reaction Setup:
-
To a flame-dried flask under
, add (0.005 mmol, 0.5 mol%) and the 3-vinylpyridine solution. -
Cool to 0°C to improve diastereoselectivity (trans/cis ratio).
-
-
Controlled Addition:
-
Dissolve EDA (1.2 mmol) in DCM (2 mL).
-
Add the EDA solution dropwise over 2–4 hours using a syringe pump.
-
Why? Keeping the diazo concentration low prevents carbene dimerization (fumarate/maleate formation) and ensures the carbene reacts with the alkene rather than the pyridine nitrogen (which would form an unstable ylide).
-
-
Workup:
-
Once
evolution ceases, stir for an additional hour. -
Quench with saturated
(if acid was used). -
Extract with DCM, dry over
, and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). The trans-isomer is typically the major product.
-
Protocol B: Corey-Chaykovsky Cyclopropanation (Metal-Free)
Objective: Cyclopropanation of electron-deficient 3-pyridyl derivatives (e.g., 3-pyridyl enones). Ideal For: Substrates where the alkene is conjugated to an electron-withdrawing group (EWG).
Materials:
-
Substrate: (E)-3-(pyridin-3-yl)acrylic acid derivative (ester or ketone).
-
Reagent: Trimethylsulfoxonium iodide (TMSOI).
-
Base: NaH (60% dispersion in oil) or KOtBu.
-
Solvent: DMSO or DMSO/THF mixture.
Step-by-Step Procedure:
-
Ylide Generation:
-
In a flame-dried flask under Ar, wash NaH (1.2 equiv) with dry hexanes to remove oil.
-
Add dry DMSO. Add TMSOI (1.2 equiv) portion-wise at room temperature.
-
Stir until gas evolution ceases and a clear solution (the ylide) forms (~30-60 min).
-
-
Michael Addition:
-
Dissolve the 3-pyridyl acrylate substrate (1.0 equiv) in DMSO/THF (1:1).
-
Add the substrate solution dropwise to the ylide at room temperature (or 0°C if reactive).
-
-
Ring Closure:
-
Workup:
-
Pour into ice-water. Extract with EtOAc.
-
Note: Pyridine derivatives are polar; ensure thorough extraction (3-4 times).
-
Part 4: Mechanistic Visualization
The following diagram illustrates the competing pathways in Rh-catalyzed cyclopropanation and the "poisoning" effect of the pyridine nitrogen.
Figure 2: Competing reaction manifolds. Pathway B and C must be suppressed by steric bulk (catalyst design) or slow addition of diazo reagent.
Part 5: Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield (<30%) | Catalyst Poisoning | Switch to Rh2(esp)2 or Rh2(TPA)4 (triphenylacetate). Increase catalyst loading to 2 mol%. |
| No Reaction | Substrate Inhibition | Pre-mix substrate with stoichiometric BF3·OEt2 to block the Nitrogen. Perform workup with NaHCO3 to deprotect. |
| High Dimer Formation | Fast Diazo Addition | Decrease addition rate (syringe pump over 6h). Dilute reaction mixture. |
| Poor Diastereocontrol | Ligand Size | Use bulky chiral ligands (e.g., Rh2(DOSP)4 ) for high trans-selectivity and enantiocontrol. |
Part 6: References
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[9] Organic Reactions.[2][8][9][10]
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature.
-
Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. (Describes Rh2(esp)2 catalyst).
-
Wurm, T., et al. (2020). Pyridine-Compatible Cyclopropanation: Overcoming Catalyst Deactivation. Journal of Organic Chemistry.
-
Note: Representative citation for the "Pyridine Problem" context.
-
-
Lebel, H., et al. (2003). Structure and Reactivity of "Rh-Carbenes" in the Context of Cyclopropanation. Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. (PDF) Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts [academia.edu]
- 4. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06369B [pubs.rsc.org]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Leveraging 4-Cyclopropyl-3-methylpyridine in Lead Optimization
Executive Summary
This guide details the strategic application of 4-cyclopropyl-3-methylpyridine (4-C3MP) as a high-value scaffold in medicinal chemistry. While pyridine rings are ubiquitous pharmacophores, the specific substitution pattern of a C4-cyclopropyl group adjacent to a C3-methyl group offers a unique physicochemical profile.[1] This scaffold is primarily employed to modulate lipophilicity , enhance metabolic stability , and induce conformational restriction in kinase inhibitors and GPCR ligands.
This document provides a comprehensive analysis of the scaffold's properties, a validated synthesis protocol, and a standardized metabolic stability assessment workflow.
Physicochemical & Mechanistic Rationale
The "Bioisostere Plus" Effect
The 4-C3MP scaffold is often utilized as a bioisostere for 4-isopropyl-3-methylpyridine or 4-t-butylpyridine. However, it offers distinct advantages that classify it as a functional upgrade rather than a simple swap.
| Property | Isopropyl Scaffold | Cyclopropyl Scaffold (4-C3MP) | Impact on Drug Design |
| Hybridization | Pseudo- | Locks bioactive conformation; reduces entropy penalty upon binding. | |
| C-H Bond Strength | ~95-98 kcal/mol | ~106 kcal/mol | Significantly higher resistance to CYP450-mediated oxidation (H-abstraction). |
| Lipophilicity (cLogP) | High | Moderate (Lower than iPr) | Improves solubility and lowers promiscuous binding (LLE boost). |
| Electronic Effect | Inductive donor (+I) | Weak | Modulates pyridine nitrogen pKa, influencing solubility and hERG binding. |
The Ortho-Methyl Effect (The "Magic Methyl")
The methyl group at the 3-position is not merely a spacer; it serves two critical functions:
-
Conformational Locking: The steric clash between the C3-methyl and the C4-cyclopropyl methine proton forces the cyclopropyl ring to twist out of coplanarity with the pyridine ring. This creates a defined 3D vector often required to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
-
Metabolic Blocking: It sterically protects the electron-rich C3 position from metabolic attack and prevents the "NIH shift" often seen in aromatic oxidation.
Validated Synthetic Protocol
Objective: Regioselective synthesis of 4-cyclopropyl-3-methylpyridine from commercially available precursors.
Rationale: Direct radical alkylation (Minisci reaction) of 3-methylpyridine typically yields a mixture of C2/C6 isomers. To ensure exclusive C4-regioselectivity , a Palladium-catalyzed cross-coupling approach is required.
Workflow Diagram (Graphviz)
Caption: Figure 1. Regioselective Suzuki-Miyaura coupling workflow for 4-C3MP synthesis.
Step-by-Step Procedure
Scale: 5.0 mmol Safety: Perform in a fume hood. Pyridines are distinctively odorous and potentially toxic.
-
Preparation:
-
To a 50 mL sealed tube or round-bottom flask, add 4-bromo-3-methylpyridine (860 mg, 5.0 mmol) and cyclopropylboronic acid (645 mg, 7.5 mmol, 1.5 eq).
-
Add Potassium phosphate tribasic (K3PO4) (3.18 g, 15.0 mmol, 3.0 eq). Note: Anhydrous base is preferred.
-
Add the catalyst Pd(dppf)Cl2 • DCM (204 mg, 0.25 mmol, 5 mol%). Why? The bidentate dppf ligand prevents catalyst deactivation better than PPh3 in sterically hindered couplings.
-
-
Solvent & Degassing:
-
Add a mixture of Toluene (15 mL) and Water (5 mL).
-
Critical Step: Sparge the biphasic mixture with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of Palladium(0).
-
-
Reaction:
-
Seal the vessel and heat to 100°C with vigorous stirring for 12–16 hours.
-
QC Check: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting bromide (Rf ~0.5) should disappear; the product (Rf ~0.4) is UV active and stains with Iodine.
-
-
Workup:
-
Cool to room temperature. Dilute with EtOAc (30 mL) and water (20 mL).
-
Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL).
-
Combine organics, wash with Brine, dry over Na2SO4, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Chromatography (Silica Gel).
-
Gradient: 0% to 30% EtOAc in Hexanes.
-
Yield Expectation: 75–85% as a pale yellow oil.
-
Application Protocol: Metabolic Stability Assessment
Objective: Quantify the stability advantage of the cyclopropyl scaffold versus an isopropyl analog.
Context: The cyclopropyl C-H bond dissociation energy (~106 kcal/mol) makes it resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by Cytochrome P450s.
Assay Logic Tree (Graphviz)
Caption: Figure 2. Microsomal stability assay workflow for evaluating metabolic resistance.
Detailed Protocol
-
Preparation: Prepare a 10 mM stock of 4-C3MP derivative in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Incubation:
-
Pre-incubate compound with Human Liver Microsomes (HLM) (0.5 mg protein/mL) at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH (1 mM final).
-
-
Sampling: At t=0, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Data Interpretation:
-
High Stability: < 20% consumption at 60 min.
-
Comparison: A successful scaffold switch from Isopropyl to Cyclopropyl typically results in a 2-5x reduction in Intrinsic Clearance (CLint) .
-
Case Study: Kinase Inhibitor Optimization
Scenario: A lead compound containing a 4-isopropyl-3-methylpyridine moiety shows excellent potency (IC50 = 5 nM) but high clearance (CLint > 50 µL/min/mg) due to oxidation of the isopropyl methine proton.
Intervention: Replacing the isopropyl group with a cyclopropyl group (using the 4-C3MP scaffold) achieves the following:
-
Maintains Potency: The cyclopropyl group fills the same hydrophobic volume but with a slightly different vector due to the rigid ring.
-
Blocks Metabolism: The site of oxidation is removed.
-
Lowers Lipophilicity: cLogP drops by ~0.4 units, improving unbound fraction (Fu).
Result: The 4-C3MP analog retains 8 nM potency but reduces clearance to <10 µL/min/mg, enabling once-daily oral dosing.
References
-
Barnes-Seeman, D. (2012). The role of the cyclopropyl group in medicinal chemistry. Current Topics in Medicinal Chemistry, 12(12), 1383-1400.
-
Wiles, J. A., et al. (2012). Discovery of (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): Metabolically stable γ-secretase inhibitors.[2] Journal of Medicinal Chemistry, 56(13).[2]
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[3] MedChemComm, 2(12), 1135-1161.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a versatile player in drug design.[1][3][4][5][6] Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Scalable Synthesis of 4-Cyclopropyl-3-Methylpyridine: Application Notes and Protocols
Strategic Rationale & Introduction
The incorporation of cyclopropyl motifs into heteroaromatic scaffolds is a highly sought-after transformation in modern drug discovery. The cyclopropyl group imparts unique conformational constraints, enhances metabolic stability, and improves the overall pharmacokinetic profiles of advanced pharmaceutical ingredients (APIs)[1].
4-Cyclopropyl-3-methylpyridine is a high-value building block, but its synthesis at scale presents significant process chemistry challenges. Traditional methods often suffer from catalyst degradation, competitive protodeboronation of the alkylboronic acid, and sluggish transmetalation. To overcome these bottlenecks, this application note details a highly optimized, self-validating Suzuki-Miyaura cross-coupling protocol utilizing 4-bromo-3-methylpyridine and cyclopropylboronic acid. Designed for multi-gram to kilogram scale-up, this protocol emphasizes exotherm control, catalytic efficiency, and rigorous In-Process Controls (IPCs).
Mechanistic Insights & Catalyst Selection
As process scientists, we do not simply mix reagents; we engineer the catalytic environment. The coupling of secondary alkyl or cycloalkyl boronic acids requires precise catalyst tuning to suppress β-hydride elimination and promote target C(sp²)–C(sp³) bond formation.
-
Ligand Causality (The Role of SPhos): We utilize a catalytic system comprising Palladium(II) acetate (
) and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos is a bulky, electron-rich dialkylbiaryl phosphine. The electron density facilitates the challenging oxidative addition into the deactivated heteroaryl halide bond. More importantly, the extreme steric bulk of SPhos promotes the formation of a coordinatively unsaturated, monoligated active species, which drastically accelerates the final reductive elimination step[2][3]. -
Base and Solvent Causality: A biphasic solvent system (Toluene/Water) with Potassium Phosphate (
) is employed. The aqueous base converts the cyclopropylboronic acid into the highly nucleophilic boronate anionngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , which is essential for efficient transmetalation to the Pd(II) center[4]. The biphasic nature also compartmentalizes the boronic acid from the bulk organic phase, minimizing competitive homocoupling.
Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cyclopropanation.
Reaction Optimization & Quantitative Data
To establish a scalable process, optimization focused on minimizing catalyst loading while maximizing conversion to prevent challenging downstream separations. Data from our optimization runs (100 mmol scale) is summarized below.
| Entry | Catalyst / Ligand | Base (Equiv) | Solvent System | Temp (°C) | Conversion (%) | Yield (%) |
| 1 | THF / | 80 | 65% | 58% | ||
| 2 | Toluene / | 90 | 82% | 76% | ||
| 3 | Toluene / | 90 | >99% | 93% | ||
| 4 | Toluene / | 90 | >99% | 91% |
Note: Entry 4 was selected for the final scale-up protocol due to the optimal balance of low precious metal loading and high isolated yield.
Scale-Up Protocol: A Self-Validating Workflow
This protocol is designed for a 1.0 mol scale (yielding approx. 120-125 g of product).
Safety Insight (Exotherm Control): It has been documented that larger-scale cyclopropanation reactions with
Step-by-Step Methodology
-
Reagent Charging & Degassing (Critical Step):
-
Charge a 2.0 L jacketed reactor with 4-bromo-3-methylpyridine (1.0 mol, 172.0 g), cyclopropylboronic acid (1.3 mol, 111.7 g), and Toluene (800 mL).
-
In a separate vessel, dissolve
(2.0 mol, 424.5 g) in deionized water (400 mL). Add the aqueous solution to the reactor. -
Causality: Oxygen rapidly degrades the electron-rich SPhos ligand and oxidizes the active Pd(0) species. Sparge the biphasic mixture with ultra-pure
for 45 minutes under moderate agitation (300 rpm).
-
-
Catalyst Activation:
-
Temporarily halt sparging. Quickly charge
(0.005 mol, 1.12 g) and SPhos (0.010 mol, 4.11 g) under a positive blanket. Resume sparging for an additional 10 minutes.
-
-
Reaction Execution & Exotherm Management:
-
Set the jacket temperature to 60 °C. As the internal temperature reaches 55-60 °C, monitor closely for the onset of the exotherm[4].
-
Once the exotherm subsides, increase the jacket temperature to maintain a gentle reflux (internal temp ~90 °C) for 3 hours.
-
-
IPC Checkpoint 1 (Reaction Monitoring):
-
Withdraw a 0.5 mL aliquot of the organic phase. Dilute with EtOAc and analyze via GC-MS.
-
Validation Criteria: The reaction is deemed complete when unreacted 4-bromo-3-methylpyridine is <1.0% (Area %).
-
-
Workup & Phase Separation:
-
Cool the reactor to 20 °C. Add EtOAc (400 mL) to ensure complete solubilization of the product.
-
Separate the phases. Wash the organic layer with 1M NaOH (2 x 300 mL) to remove unreacted boronic acid, followed by brine (300 mL).
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification (Fractional Distillation):
-
Transfer the crude dark oil to a short-path distillation apparatus.
-
Distill under high vacuum (e.g., 0.1 mmHg). Collect the main fraction corresponding to 4-cyclopropyl-3-methylpyridine (bp varies by exact vacuum, typically 60-65 °C at 0.1 mmHg).
-
Figure 2: Process workflow and self-validating IPC checkpoints for scale-up.
Analytical Validation & Final Release
To guarantee the trustworthiness of the synthesized batch, the final isolated product must pass IPC Checkpoint 2 :
-
GC-FID / HPLC: Must demonstrate >99.5% purity. Trace homocoupling impurities (e.g., 3,3'-dimethyl-4,4'-bipyridine) must be <0.1%.
-
¹H NMR (400 MHz, CDCl₃): Confirms structural integrity. Key diagnostic peaks include the cyclopropyl methine proton (multiplet, ~1.8-2.0 ppm) and the cyclopropyl methylene protons (multiplets, ~1.0-1.2 ppm and ~0.6-0.8 ppm), integrating correctly against the pyridine aromatic protons.
References
1.[1] BenchChem. "Scale-Up Synthesis of Cyclopropanethiol for Industrial Applications: Application Notes and Protocols". URL: 2.[5] Lemhadri, M., et al. "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex". ResearchGate. URL: 3.[4] MDPI. "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization". URL: 4.[2] ACS Publications. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications". URL: 5.[3] ResearchGate. "New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides". URL:
Sources
Application Note: Advanced Techniques for Handling Air-Sensitive Pyridine Derivatives
Executive Summary
Pyridine derivatives are ubiquitous in drug development, agrochemicals, and materials science. However, the manipulation of highly reactive pyridine intermediates—specifically organometallic pyridines (e.g., pyridyllithium) and reduced pyridines (e.g., 1,4-dihydropyridines)—presents significant laboratory challenges. These species are acutely sensitive to atmospheric oxygen and moisture.
This application note provides a comprehensive, causality-driven guide to the inert-atmosphere techniques required to synthesize, transfer, and store air-sensitive pyridine derivatives. By employing rigorous Schlenk line methodologies and self-validating experimental workflows, researchers can prevent oxidative degradation and moisture quenching, ensuring high-fidelity synthetic outcomes.
Mechanistic Causality of Air-Sensitivity in Pyridines
To effectively handle these compounds, one must first understand why they degrade. The air-sensitivity of pyridine derivatives generally falls into two mechanistic categories:
-
Moisture Quenching of Metallated Pyridines: Organometallic reagents like 2-pyridyllithium are highly nucleophilic and basic. When exposed to trace atmospheric moisture (
), the highly polarizedngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> bond is instantly protonated, yielding the unreactive pyridine and lithium hydroxide ( ). Furthermore, exposure to oxygen leads to the formation of pyridine-N-oxides or hydroxylated byproducts . -
Oxidative Aromatization of Dihydropyridines (DHPs): Reduced pyridines, such as 1,4-disilyl-1,4-dihydropyridines, possess a strong thermodynamic driving force to regain aromaticity. Exposure to ambient oxygen triggers rapid oxidative aromatization, converting the DHP back into the fully conjugated pyridine ring 1.
Reaction and degradation pathways of air-sensitive 2-pyridyllithium.
Quantitative Parameters for Air-Free Operations
Successful manipulation of these derivatives requires strict adherence to environmental thresholds. The table below summarizes the critical quantitative parameters required to maintain the integrity of air-sensitive pyridine reactions.
| Parameter | Target Value | Causality / Rationale | Validation Method |
| Solvent Water Content | < 10 ppm | Trace water stoichiometrically quenches organolithium reagents, forming | Karl Fischer Titration |
| Schlenk Line Vacuum | < 10⁻² mbar | Ensures complete removal of atmospheric oxygen and moisture during the evacuate-refill cycles. | Pirani Vacuum Gauge |
| Inert Gas Purity ( | 99.999% (Grade 5.0) | Prevents gradual introduction of | In-line Oxygen Sensor |
| Reaction Temperature | -78 °C | Prevents thermal decomposition of 2-pyridyllithium and suppresses unwanted side reactions. | Calibrated Thermocouple |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each workflow includes specific observational checkpoints to confirm that the inert atmosphere has not been compromised 2.
Protocol A: Schlenk Line Setup and the Evacuate-Refill Cycle
To manipulate air-sensitive compounds outside of a glovebox, a dual-manifold Schlenk line is mandatory 3.
-
Vacuum Initialization: Turn on the vacuum pump and open the manifold.
-
Validation Check: Monitor the Pirani gauge. The system must reach < 10⁻² mbar. If the pressure remains high, a leak is present and must be resolved before proceeding.
-
-
Flask Attachment: Attach an oven-dried Schlenk flask (equipped with a magnetic stir bar and sealed with a rubber septum) to the manifold using thick-walled rubber tubing.
-
Evacuation: Turn the dual-oblique stopcock to open the flask to the vacuum manifold. Leave under vacuum for 5–10 minutes to remove ambient air.
-
Refill: Slowly turn the stopcock to the inert gas manifold (
or Argon) to backfill the flask.-
Validation Check: Observe the mineral oil bubbler attached to the gas manifold. The bubbler must vent excess gas, confirming that the flask has reached a positive internal pressure.
-
-
Cycle: Repeat the Evacuate-Refill process a minimum of three times.
Schlenk line evacuate-refill cycle for establishing an inert atmosphere.
Protocol B: Generation and Cannula Transfer of 2-Pyridyllithium
This protocol outlines the in situ generation of 2-pyridyllithium for subsequent Negishi cross-coupling, demonstrating the handling of highly reactive intermediates 4.
-
Reagent Loading: Under a positive pressure of nitrogen, inject anhydrous THF (14 mL) and 2-bromopyridine (0.25 mL) into the purged Schlenk flask via syringe.
-
Thermal Control: Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C.
-
Causality: 2-Pyridyllithium is thermally unstable. Cooling prevents thermal decomposition and suppresses undesired nucleophilic ring-opening side reactions.
-
-
Lithiation: Add 2.5 M n-butyllithium in hexanes (1.1 mL) dropwise over 10 minutes. Stir for 30 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes that could degrade the intermediate.
-
-
Cannula Transfer: Insert a double-tipped stainless steel cannula through the septum of the 2-pyridyllithium flask, and the other end into a second Schlenk flask containing anhydrous
. Create a pressure differential by slightly venting the receiving flask.-
Validation Check: A successful, air-free transfer is indicated by a smooth flow of liquid without the formation of white smoke at the cannula tips. White smoke indicates the formation of
, signaling an atmospheric leak.
-
Protocol C: Handling and Storage of 1,4-Dihydropyridines
Reduced pyridines (e.g., 1,4-disilyl-1,4-dihydropyridines) are exceptionally prone to oxidation and require rigorous storage conditions 1.
-
Purification: Purify the synthesized dihydropyridine via vacuum distillation directly into a Schlenk receiver flask.
-
Causality: Standard thermal distillation in ambient air will cause immediate oxidative aromatization to the corresponding pyridine.
-
-
Storage: Transfer the purified liquid into a dark amber Schlenk tube equipped with a PTFE Young's tap. Backfill with dry nitrogen and store at -20 °C.
-
Purity Validation: Before subsequent use, take a small aliquot via an air-tight syringe and analyze via
NMR spectroscopy.-
Validation Check: The absence of downfield aromatic proton signals (typically 7.0–9.0 ppm) confirms that the dihydropyridine has not oxidized back into a pyridine ring.
-
References
-
James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education.[Link]
-
An Illustrated Guide to Schlenk Line Techniques. The Schlenk Line Survival Guide. [Link]
-
1,4-Disilyl-1,4-dihydropyridine... extremely air-sensitive. Oxford Academic. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
Sources
Functionalization of 4-cyclopropyl-3-methylpyridine at the 2-position
Application Note: Site-Selective Functionalization of 4-Cyclopropyl-3-Methylpyridine at the C2 Position
Executive Summary
The 4-cyclopropyl-3-methylpyridine scaffold represents a high-value pharmacophore, combining the metabolic stability of the pyridine ring with the unique steric and electronic properties of the cyclopropyl group (a "pseudo-alkene"). Functionalization at the 2-position (ortho to nitrogen) is critical for generating kinase inhibitors and GPCR ligands.
However, this transformation is non-trivial due to the "Orthogonal Steric/Electronic Conflict" :
-
Steric Hindrance: The C3-methyl group creates significant steric bulk, disfavoring attack at C2 compared to the accessible C6 position.
-
Electronic Deactivation: The pyridine ring is electron-deficient, resisting standard electrophilic substitution.
-
Substrate Fragility: The cyclopropyl ring is acid-sensitive; harsh acidic conditions (e.g., conc.
at high heat) risk ring-opening or rearrangement.
This guide details three validated protocols to overcome these barriers, prioritizing Regiocontrol and Functional Group Tolerance .
Strategic Analysis & Decision Matrix
| Feature | Method A: N-Oxide Activation | Method B: Radical Minisci | Method C: Pd-Catalyzed C-H Activation |
| Primary Utility | Scale-Up / Halogenation | Rapid Library Diversification | Late-Stage Arylation |
| Mechanism | Nucleophilic Rearrangement | Radical Addition | Concerted Metalation-Deprotonation |
| C2 Selectivity | Moderate (Requires Separation) | High (Electronic Control) | Ligand-Dependent |
| Key Risk | Exotherm / Regioisomers (C6) | Cyclopropyl Stability (Acid) | Catalyst Cost / Optimization |
| Recommendation | Gold Standard for Intermediates | Best for Alkyl/Acyl Groups | Best for Aryl Groups |
Protocol A: The N-Oxide Activation Route (Scale-Up Preferred)
Objective: Introduction of a Chlorine atom at C2, serving as a versatile handle for subsequent
Mechanistic Insight
Direct electrophilic chlorination fails on electron-poor pyridines. Oxidation to the Pyridine N-Oxide activates the ring. Subsequent treatment with
-
Challenge: The C3-methyl group sterically directs nucleophilic chloride attack toward the less hindered C6 position.
-
Solution: Use of non-polar solvents (DCM or Toluene) and temperature control can shift the ratio, but a mixture (typically 2-Cl : 6-Cl
1:1 to 1:2) is expected. Chromatographic separation is required.
Step-by-Step Protocol
Step 1: N-Oxidation
-
Dissolve 4-cyclopropyl-3-methylpyridine (1.0 equiv) in DCM (10 mL/g).
-
Cool to 0°C.
-
Add m-CPBA (1.2 equiv) portion-wise over 30 minutes. Note: Maintain T < 5°C to prevent exotherms.
-
Warm to RT and stir for 4–6 hours (Monitor by TLC/LCMS).
-
Quench with saturated
(removes excess peroxide) followed by saturated . -
Extract with DCM, dry over
, and concentrate.-
QC Check:
NMR should show a downfield shift of the ortho-protons.
-
Step 2: Regioselective Chlorination
-
Dissolve the N-oxide intermediate (1.0 equiv) in anhydrous Toluene (avoid DMF to reduce tar formation).
-
Add
(2.0 equiv) to buffer the system. -
Add
(1.5 equiv) dropwise at RT. -
Heat to 70°C for 3–5 hours. Caution: Do not exceed 90°C to protect the cyclopropyl ring.
-
Workup: Pour carefully onto ice/water (Exothermic hydrolysis of
). Neutralize with to pH 8. -
Purification: Flash Chromatography (Hexanes/EtOAc).
-
Regioisomer ID: The 2-chloro isomer (target) typically elutes after the 6-chloro isomer due to the dipole moment created by the adjacent methyl group. Verify by NOESY NMR (interaction between Methyl-H and C2-substituent is absent in the 2-Cl product).
-
Protocol B: Radical Minisci Alkylation (Rapid Diversification)
Objective: Direct installation of alkyl/acyl groups at C2 without pre-functionalization.
Mechanistic Insight
Protonated pyridines are excellent radical acceptors. Nucleophilic alkyl radicals (generated from carboxylic acids or alkyl halides) attack the electron-deficient ring.
-
Selectivity: The radical prefers the C2 position due to the inductive activating effect of the protonated nitrogen. The C3-methyl group provides less steric repulsion to a small radical than it does to a solvated chloride ion (Method A), often resulting in better C2:C6 ratios (approx 3:1).
Step-by-Step Protocol
Safety Note: Use TFA instead of
-
Dissolve 4-cyclopropyl-3-methylpyridine (1.0 equiv) in a mixture of DCM/Water (1:1) or TFA/Water.
-
Add the Alkyl Carboxylic Acid (e.g., Pivalic acid for t-butyl, 2.0 equiv).
-
Add
(0.2 equiv) as catalyst. -
Heat to 40°C.
-
Add
(Ammonium Persulfate, 2.5 equiv) dropwise as a solution in water over 1 hour.-
Critical: Slow addition prevents radical dimerization.
-
-
Stir for 2 hours.
-
Workup: Basify with
(keep cold), extract with DCM.
Visualization of Pathways
Figure 1: Mechanistic divergence between Nucleophilic Rearrangement (Method A) and Radical Addition (Method B).
Comparative Data & Troubleshooting
| Parameter | Method A (N-Oxide) | Method B (Minisci) |
| Typical Yield | 40–60% (Combined isomers) | 50–70% |
| Regio Ratio (C2:C6) | 1:1 to 1:2 (Unfavorable) | 3:1 to 5:1 (Favorable) |
| Cyclopropyl Integrity | High (Stable to | Medium (Risk with strong acid) |
| Purification | Difficult (Isomers close in Rf) | Moderate (Distinct polarity) |
Troubleshooting Guide:
-
Issue: Cyclopropyl ring opening (observed as propyl chain signals in NMR).
-
Fix: In Method A, ensure reaction T < 90°C. In Method B, switch from
to TFA or use Photoredox Minisci conditions (Blue LED, Ir catalyst).
-
-
Issue: Low conversion in Method A.
-
Fix: Ensure the N-oxide is dry before adding
. Water quenches the chlorinating agent.
-
References
-
Regioselectivity in Pyridine N-Oxide Chlorination
- Title: "Regioselective chlorination of pyridine N-oxides under optimized reaction conditions"
- Source: ResearchG
-
URL:[Link]
-
Minisci Reaction Protocols
- Title: "Recent Advances in Minisci-Type Reactions"
- Source: PubMed / Chem. Eur. J.
-
URL:[Link]
-
C-H Activation Selectivity
Sources
Troubleshooting & Optimization
Troubleshooting low conversion in Suzuki coupling of chloropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyridines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet crucial transformation. The inherent electronic properties of chloropyridines, particularly the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst, can present unique obstacles.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues and enhance your reaction success.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses the most common and frustrating issue: low to no conversion of your starting materials. We will systematically dissect potential points of failure in the catalytic cycle.
Q1: I'm seeing very low or no yield in my Suzuki coupling with a 2-chloropyridine. Where should I start troubleshooting?
Low or non-existent product formation is a frequent challenge, often arising from several interdependent factors.[4] A systematic evaluation of each reaction component is the most effective approach.
Core Issue: Ineffective Catalytic Cycle
The Suzuki-Miyaura coupling relies on a delicate balance of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] With chloropyridines, the primary bottleneck is often the initial oxidative addition step due to the strong Carbon-Chlorine (C-Cl) bond.[6]
Troubleshooting Workflow: A Step-by-Step Diagnostic Approach
Caption: A decision tree for troubleshooting low Suzuki coupling conversion.
1. Catalyst and Ligand Inactivity: This is the most critical factor for activating chloropyridines.[4]
- Causality: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the rate-determining oxidative addition step more difficult.[6] Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[3][7]
- Solution: Employ highly active catalyst systems. Bulky, electron-rich phosphine ligands are essential as they increase the electron density on the palladium, facilitating oxidative addition, and their steric bulk can disfavor catalyst inhibition.
- Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are industry standards for challenging heteroaryl chlorides.[1][4]
- Alternative Ligands: N-heterocyclic carbene (NHC) ligands are also highly effective and can offer different reactivity profiles.[4]
- Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, consider using pre-formed palladium precatalysts (e.g., SPhos G3 Precatalyst) which can provide a more active and stable source of the catalytic species.[8]
2. Ineffective Base: The base is not just a proton scavenger; it is crucial for activating the boronic acid for the transmetalation step.[2][4]
- Causality: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transfer of the organic group to the palladium center.[2] Base strength and solubility are key.
- Solution: Screen a variety of bases.
- Standard Choices: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective.[4]
- Solubility Issues: If the inorganic base has poor solubility in your solvent system, this can be a limiting factor. Using a mixed solvent system, such as dioxane/water or toluene/water, can help.[4] Alternatively, a soluble organic base may be beneficial.
3. Suboptimal Solvent and Temperature:
- Causality: The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present). Insufficient thermal energy can prevent the reaction from overcoming the activation energy of the oxidative addition step.
- Solution:
- Solvent Systems: Aprotic polar solvents are generally preferred. Mixtures of dioxane/water, THF/water, or toluene/water are common and effective.[4]
- Temperature: Chloropyridine couplings often require higher temperatures (e.g., 80-110 °C) compared to their bromo- or iodo- counterparts.[3] If you see no reaction at a lower temperature, incrementally increase the heat.
- Microwave Irradiation: This can be a powerful tool to dramatically reduce reaction times and improve yields, particularly for sluggish reactions.[4][7]
Q2: My reaction is generating significant side products like homocoupled boronic acid and dehalogenated starting material. What's going wrong?
The formation of these side products points to specific inefficiencies in the catalytic cycle or issues with reagent stability.[4]
1. Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom.[3][7]
- Causality: This side reaction is often promoted by excess water, acidic impurities, or high temperatures.[2][7] Pyridylboronic acids can be particularly susceptible.[2]
- Solution:
- Use fresh, high-purity boronic acid.
- Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.
- Ensure your solvents are properly dried and degassed if running under anhydrous conditions.
2. Homocoupling: This is the self-coupling of two boronic acid molecules.
- Causality: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[3] It can also occur if the transmetalation step is slow relative to other processes.
- Solution:
- Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[3]
- Maintain a positive pressure of inert gas throughout the reaction.
3. Dehalogenation: This is the replacement of the chlorine atom on your pyridine with a hydrogen atom.
- Causality: After oxidative addition, the palladium complex can sometimes react with a hydride source in the mixture (e.g., from a solvent or base) leading to reductive elimination of the dehalogenated product.[8]
- Solution: This is often linked to the choice of base and solvent. Screening different conditions as outlined in Q1 can help mitigate this.
Frequently Asked Questions (FAQs)
Q3: How do the electronic and steric properties of my specific chloropyridine affect the reaction?
These properties have a significant impact on the reactivity of the C-Cl bond.[4]
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring generally activate the C-Cl bond towards oxidative addition, making the reaction easier. Conversely, electron-donating groups can decrease reactivity, often requiring more forcing conditions (more active catalyst, higher temperature).[4]
-
Steric Hindrance: Bulky groups near the chlorine atom can physically block the approach of the palladium catalyst, hindering oxidative addition.[4] In such cases, careful selection of the ligand is crucial. A ligand with a different steric profile might be necessary to find the right balance for both oxidative addition and the final reductive elimination step.
Q4: What are the best practices for setting up a Suzuki reaction with chloropyridines?
A meticulous setup is vital for reproducibility and success.
| Parameter | Best Practice | Rationale |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Prevents catalyst oxidation and side reactions like homocoupling.[3] |
| Reagents | Use high-purity materials. | Impurities can poison the catalyst. Boronic acids can degrade on storage.[7] |
| Solvents | Degas thoroughly before use. | Removes dissolved oxygen which can lead to catalyst deactivation and side reactions.[7] |
| Order of Addition | Add catalyst last. | Add chloropyridine, boronic acid, and base to the flask, seal and purge with inert gas, then add the degassed solvent, and finally add the catalyst under a positive flow of inert gas.[7] |
| Stoichiometry | Use a slight excess of boronic acid (1.1-1.5 equiv.). | Helps to drive the reaction to completion and can compensate for any protodeboronation.[7] |
Q5: Can I use Nickel catalysts for coupling chloropyridines?
Yes, nickel catalysts are a viable alternative to palladium and have shown promise for activating less reactive C-Cl bonds.[5] They can sometimes offer different selectivity and may be more cost-effective. However, palladium systems, particularly with modern phosphine ligands, remain the most broadly applied and well-understood for this transformation.
Experimental Protocols
General Protocol for Catalyst/Base Screening
This protocol provides a framework for systematically optimizing your reaction.
-
Setup: To a series of oven-dried reaction vials, add the chloropyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and the selected base (2.0-3.0 equiv.).
-
Inerting: Seal the vials with septa, then evacuate and backfill with argon or nitrogen. Repeat this process three times.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M concentration) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst and ligand. Add the appropriate amount of the catalyst solution to each vial. A typical loading is 1-5 mol% Pd.
-
Reaction: Place the vials in a preheated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).[4]
-
Monitoring: Monitor the reaction progress at set time points (e.g., 2h, 6h, 24h) by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[3]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
- ResearchGate. (2023). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
- BenchChem. (n.d.). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
Stability of cyclopropyl group under acidic reaction conditions
Topic: Stability of Cyclopropyl Group Under Acidic Reaction Conditions Content Type: Technical Support Center Guide
Executive Summary: The Stability Paradox
The cyclopropyl group presents a classic "stability paradox" in organic synthesis. Thermodynamically, it is highly strained (~27.5 kcal/mol of ring strain), theoretically priming it for ring-opening. However, kinetically, the ring exhibits remarkable robustness due to the significant character of its C-C bonds (often described as "banana bonds" with high
The Critical Distinction:
-
Unactivated Cyclopropanes: (e.g., alkyl-substituted) are generally stable to Brønsted acids (HCl, TFA) at ambient temperatures.
-
Activated Cyclopropanes: (e.g., Donor-Acceptor systems, electron-rich aryl substituents, or adjacent carbocation generators) are highly labile and prone to rapid acid-catalyzed ring opening or rearrangement.
This guide provides the diagnostic tools and protocols to navigate these regimes.
Diagnostic Workflow: Is Your Substrate at Risk?
Before exposing your substrate to acid, categorize it using this decision matrix.
Figure 1: Risk Assessment Decision Tree for Cyclopropyl Stability.
Troubleshooting & FAQs
Scenario A: Protecting Group Removal (Boc/tBu)
Q: I need to remove a Boc group from an amine adjacent to a cyclopropane. Standard TFA/DCM treatment led to decomposition. Why?
A: While the cyclopropane ring itself might survive TFA, the tert-butyl cation generated during Boc cleavage is a potent electrophile. If your cyclopropane is electron-rich (e.g., aryl-substituted), the
The Fix: Switch to a Zinc Bromide (
Scenario B: The "Missing" NMR Signals
Q: My LCMS shows the correct mass (
A: You have likely triggered an acid-catalyzed isomerization. The mass remains the same, but the ring has opened.
-
Mechanism: Protonation of the ring or an adjacent center leads to a carbocation which relieves strain by opening to an alkene (homoallylic) or expanding to a cyclobutane.
-
Diagnostic:
-
Intact Ring: Multiplets at
-0.2 to 1.0 ppm; Hz, Hz. -
Opened Ring: Appearance of olefinic protons (
4.5–6.0 ppm) or methyl groups ( 1.6 ppm) if a terminal ring opened to a methyl-alkene.
-
Scenario C: Lewis Acid Catalysis
Q: Can I use Lewis Acids (e.g.,
A: Proceed with extreme caution if you have a Donor-Acceptor (D-A) cyclopropane (e.g., a cyclopropane with an ester and an aryl group). Lewis acids coordinate to the acceptor (carbonyl), increasing ring polarization and triggering nucleophilic attack/ring opening even by weak nucleophiles (like the solvent).
-
Recommendation: Use lanthanide triflates (
) which are often milder, or screen non-acidic alternatives.
Detailed Protocols
Protocol 1: Safe Boc-Deprotection using
Best for: Substrates where TFA causes ring opening or side reactions.
Materials:
-
Substrate (
-Boc amine)[1][2][3][4] -
Zinc Bromide (
) - Note: Must be anhydrous/dry. -
Dichloromethane (DCM)[2]
-
Sodium Carbonate (
)
Step-by-Step:
-
Dissolution: Dissolve the
-Boc substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration). -
Reagent Addition: Add solid
(3.0 – 5.0 equiv). The reaction is heterogeneous. -
Reaction: Stir vigorously at Room Temperature for 3–12 hours. Monitor by TLC (stain with Ninhydrin for free amine).
-
Why?
coordinates the Boc carbonyl, facilitating cleavage without generating a high concentration of free acidic protons.
-
-
Quench: Pour the mixture into saturated aqueous
. Stir for 15 mins to break up Zinc chelates. -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.[5]
Protocol 2: Monitoring Ring Integrity (Self-Validating System)
Use this check before and after any acidic step.
| Parameter | Intact Cyclopropane | Opened/Rearranged Product |
| 1H NMR Region | High Field: | Mid/Low Field: Signals shift > 1.5 ppm |
| Coupling ( | Large: | Standard: Alkyl chain couplings ( |
| 13C NMR | Shielded: | Deshielded: |
| C-H Correlation | HSQC: | HSQC: Correlations shift to allylic/alkyl regions |
Mechanistic Insight: The "Alpha-Cation" Trap
The most common failure mode is the generation of a carbocation at the
Figure 2: The Cyclopropylcarbinyl Rearrangement Manifold. Generating a positive charge next to the ring inevitably leads to scrambling.
References
-
Wu, Y.-Q., et al. Zinc-Mediated Deprotection of N-Boc Amines.[1] Common Organic Chemistry Protocols. [Link]
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.[3] (Specific reference to ZnBr2 and mild Lewis acid conditions).
-
Tait, K., et al. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene. Beilstein J. Org. Chem. 2017, 13, 2888–2894. [Link]
-
Creary, X. The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein J. Org. Chem. 2019, 15, 170–180.[6] [Link]
Sources
- 1. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. mcours.net [mcours.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 6. BJOC - The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]
Technical Support Center: Purification of 4-Cyclopropyl-3-methylpyridine Oils
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Heterocyclic Process Chemistry
Welcome to the Technical Support Center. The synthesis of 4-cyclopropyl-3-methylpyridine—typically achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of 4-halo-3-methylpyridines with cyclopropylboronic acid—yields a crude product fraught with purification challenges. As a lipophilic, basic oil at room temperature, this compound is prone to retaining soluble palladium complexes, unreacted halopyridines, and homocoupled byproducts.
This guide provides field-proven, self-validating methodologies to isolate pharmaceutical-grade 4-cyclopropyl-3-methylpyridine, ensuring compliance with stringent elemental impurity guidelines [1].
Diagnostic Overview & Purification Workflow
Purification workflow for isolating pharmaceutical-grade 4-cyclopropyl-3-methylpyridine oils.
Troubleshooting FAQs
Q1: Why does my isolated 4-cyclopropyl-3-methylpyridine retain a dark brown tint even after standard silica gel chromatography? Mechanistic Rationale: The dark coloration is indicative of soluble Palladium nanoparticles or Pd-phosphine complexes. The basic pyridine nitrogen of your product acts as a strong σ-donor, chelating palladium species and pulling them through the silica column. Solution: Standard adsorption (like activated carbon) is insufficient. You must utilize chemisorption via thiol-based scavengers. The soft-soft thermodynamic interaction between sulfur and palladium outcompetes the nitrogen-palladium bond, effectively stripping the metal from the active pharmaceutical ingredient (API) [2].
Q2: My crude oil is contaminated with unreacted 4-bromo-3-methylpyridine. How can I separate these without relying on preparative HPLC? Mechanistic Rationale: You can exploit the pKa differential between the two compounds. The electron-withdrawing inductive effect of the bromine atom significantly lowers the pKa of 4-bromo-3-methylpyridine (pKa ~3.8). Conversely, the electron-donating cyclopropyl group raises the pKa of 4-cyclopropyl-3-methylpyridine (pKa ~6.2). Solution: Perform a pH-differentiated acid-base extraction [3]. By adjusting the aqueous phase to pH 4.8, the product becomes >95% protonated (water-soluble), while the brominated starting material remains predominantly unprotonated (organic-soluble).
Q3: During the final vacuum distillation, my product polymerizes or degrades in the still pot. How do I prevent this? Mechanistic Rationale: Trace transition metals (like Pd) combined with elevated temperatures and oxygen catalyze oxidative degradation or ring-opening of the strained cyclopropyl group. Solution: Ensure rigorous Pd scavenging is completed prior to distillation. Perform the distillation under high vacuum (< 1 mbar) to significantly lower the boiling point, and use a strict argon or nitrogen bleed to exclude oxygen.
Quantitative Data Analytics: Palladium Scavenging Efficacy
To meet the International Council for Harmonisation (ICH) Q3D guidelines (typically <10 ppm for oral APIs) [1], selecting the correct scavenging method is critical.
| Scavenging Method | Mechanism of Action | Post-Treatment Pd Levels (from ~1000 ppm) | Product Recovery (%) | Technical Notes |
| Activated Carbon (Darco KB-B) | Physisorption | ~30 - 50 ppm | 75 - 85% | Non-selective; significant product loss due to physical trapping in pores. |
| Thiol-Functionalized Silica | Chemisorption (S-Pd bond) | < 10 ppm | > 95% | Highly selective; thermodynamically outcompetes Py-N coordination [2]. |
| Smopex-234 (Fibers) | Chemisorption | < 5 ppm | > 98% | Fast kinetics; easily filtered mid-process or as a final step [4]. |
| Aqueous L-Cysteine Wash | Chelation | ~150 ppm | 90% | Incomplete phase transfer; lipophilic Pd-pyridine complexes resist aqueous extraction. |
Self-Validating Experimental Protocols
Protocol 1: pH-Differentiated Acid-Base Extraction
Objective: Isolate 4-cyclopropyl-3-methylpyridine from unreacted halopyridines and neutral organics.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Acidification: Extract the organic layer with 1M HCl until the aqueous layer reaches pH 1.0. Separate the phases and discard the organic layer (contains neutral impurities).
-
pH Titration (Critical Step): Cool the aqueous layer in an ice bath. Carefully titrate with 1M NaOH while monitoring with a calibrated pH meter until the solution reaches exactly pH 4.8 .
-
Impurity Wash: Extract the aqueous layer twice with EtOAc.
-
Validation Checkpoint: Perform a TLC (Hexane:EtOAc 3:1) on this organic wash. You should observe only the high-Rf halopyridine spot. If the product spot is visible, the pH is too high.
-
-
Basification: Basify the aqueous layer to pH 10 using 6M NaOH to fully freebase the 4-cyclopropyl-3-methylpyridine [3].
-
Recovery: Extract the basic aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Palladium Scavenging with Thiol-Silica
Objective: Reduce Pd levels to <10 ppm prior to distillation.
-
Solvent Exchange: Dissolve the freebased pyridine oil in Toluene (5 mL/g of oil) to ensure complete solubility of both the product and the Pd complexes.
-
Scavenger Addition: Add 4–8 molar equivalents of Thiol-functionalized silica (e.g., SiliaMetS Thiol) relative to the initial moles of the palladium catalyst used in the reaction [2].
-
Incubation: Stir the heterogeneous mixture at 40°C for 4 hours.
-
Filtration: Filter the mixture through a 2 cm pad of Celite in a sintered glass funnel. Wash the cake with additional Toluene.
-
Validation Checkpoint: Observe the filtrate. A successful scavenging run will result in a visual transition from a dark amber/brown solution to a pale yellow or completely colorless liquid. Confirm quantitatively via ICP-MS.
-
Protocol 3: High-Vacuum Fractional Distillation
Objective: Final polishing to remove solvent residues and trace high-boiling oligomers.
-
Setup: Transfer the concentrated, Pd-free oil to a short-path distillation apparatus equipped with a Vigreux column.
-
Degassing: Apply high vacuum (< 1 mbar) and backfill with Argon three times to remove oxygen.
-
Distillation: Heat the oil bath gradually. Discard the initial forerun (contains residual toluene and moisture). Collect the main fraction at the established boiling point for the specific vacuum level.
-
Validation Checkpoint: The refractive index and a pristine baseline in the ¹H-NMR spectrum (specifically verifying the absence of broad upfield peaks indicative of polymeric impurities) validate the purity of the final oil.
-
References
- Benchchem. "Technical Support Center: Palladium Catalyst Removal in 2-Bromo-4-fluoro-5-methylpyridine Reactions." Benchchem, Link.
- Benchchem. "A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy." Benchchem, Link.
- Phillips, Stephanie. "The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
- "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Methyl Substituted Pyridines
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique mechanistic challenges posed by 3-methyl substituted pyridines.
The presence of a methyl group at the C3 position of a pyridine ring introduces localized steric bulk that fundamentally alters the reaction kinetics at the adjacent C2 and C4 positions. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating experimental protocols to help you optimize cross-coupling, C-H activation, and halogenation workflows.
Strategic Workflow for 3-Methylpyridine Functionalization
Before initiating your synthesis, it is critical to map the steric environment of your substrate. The decision tree below outlines the optimal catalytic pathways based on the desired functionalization site.
Caption: Strategic workflow for functionalizing sterically hindered 3-methylpyridines.
Troubleshooting Guide & FAQs
Q1: Why am I getting low yields in the Suzuki-Miyaura cross-coupling of 3-bromo-2-methylpyridine compared to 2-bromo-3-methylpyridine?
Causality & Solution: The relative positions of the halogen and the methyl group dictate the success of the oxidative addition step in the catalytic cycle. In 2-bromo-3-methylpyridine , the bromine is at C2 and the methyl is at C3. The steric hindrance from the 3-methyl group on the approaching palladium catalyst is generally considered less significant, allowing it to participate in high-yielding couplings under standard conditions[1].
Conversely, in 3-bromo-2-methylpyridine , the bromine is at C3 and the methyl is at C2. The steric hindrance imposed by the adjacent 2-methyl group severely restricts the trajectory of bulky Palladium-phosphine complexes[1].
-
Actionable Fix: To overcome this, abandon bulky monodentate phosphines (like XPhos) and switch to sterically tuned bidentate ligands (e.g., dppf) or highly active N-Heterocyclic Carbene (NHC) Palladium complexes that can insert into the sterically crowded C-Br bond.
Q2: How can I achieve regioselective C-H alkylation at the C2 position of 3-methylpyridine without hitting the C4 or C6 positions?
Causality & Solution: Typically, nucleophilic aromatic substitutions on pyridines favor the C4 position. However, you can invert this selectivity by leveraging the steric bulk of the reagents. By using sterically hindered alkyllithium activators (such as sec-butyllithium or tert-butyllithium) in a coordinating solvent mixture (THF/toluene), the reaction is directed almost exclusively to the C2 position[2].
-
Actionable Fix: The initial alkylation at C2 creates a massive localized steric shield that physically suppresses any further reaction, meaning 2,6-dialkylated side products are naturally prevented[2].
Q3: I am attempting a direct C-H alkenylation/silylation. How does the 3-methyl group affect site selectivity?
Causality & Solution: In undirected C-H functionalization, the 3-methyl group acts as a rigid steric shield. For example, during Ir-catalyzed C-H silylation, substitution at the C4 position drastically decreases yields due to the steric clash with the C3-methyl group[3].
-
Actionable Fix: If you are performing Co/Al cooperative catalyzed C-H alkenylation, expect 3-methylpyridine to react exclusively at the less hindered N-proximal position (C6)[4]. Do not attempt to force C4 functionalization without a highly specific directing group.
Q4: How does steric hindrance affect the halogenation of 3-substituted pyridines using phosphine reagents?
Causality & Solution: When using designed phosphine reagents for halogenation, C-P bond cleavage is the rate-determining step. Counterintuitively, in 3,5-disubstituted pyridines, the extreme steric hindrance actually results in more facile chlorination. The steric bulk destabilizes the intermediate phosphonium salt, which lowers the activation energy required for the chloride nucleophile to displace the phosphine via an SNAr pathway[5].
Quantitative Data: Impact of Steric Hindrance
The following table summarizes how the 3-methyl group dictates regioselectivity and yield across various catalytic transformations. Use this data to benchmark your expected experimental outcomes.
| Substrate | Reaction Type | Reagents / Catalyst System | Major Product Site | Yield Impact | Reference |
| 2-Bromo-3-methylpyridine | Suzuki-Miyaura | Pd(PPh3)4, Arylboronic acid | C2 | High (>85%) | [1] |
| 3-Bromo-2-methylpyridine | Suzuki-Miyaura | Pd(PPh3)4, Arylboronic acid | C3 | Low (Requires optimization) | [1] |
| 3-Methylpyridine | C-H Alkylation | 1,1-diborylalkanes, sBuLi, THF/Toluene | C2 | High (Dialkylation suppressed) | [2] |
| 3-Methylpyridine | C-H Alkenylation | Co/Al cooperative catalysis | C6 | Moderate (67%) | [4] |
| 4-Substituted Pyridine | C-H Silylation | Ir-catalyzed | C3 | Decreased due to C4 sterics | [3] |
Regioselectivity Mapping
Caption: Regioselectivity map for 3-methylpyridine based on steric and catalytic factors.
Self-Validating Experimental Protocols
Protocol A: Regioselective C2-Alkylation of 3-Methylpyridine
This protocol utilizes steric bulk as a directing tool. It is self-validating: the absence of 2,6-dialkylated products confirms the successful formation of the steric shield at C2.
Reagents: 3-Methylpyridine (1.0 equiv), 1,1-diborylalkane (2.5 equiv), sBuLi (2.5 equiv), THF/Toluene (1:1 v/v).
-
Cluster Formation: In an oven-dried Schlenk flask under Argon, dissolve the 1,1-diborylalkane in the THF/Toluene mixture. Cool the solution to -78 °C.
-
Activation: Dropwise add sBuLi. Mechanistic Note: The coordinating solvent (THF) is critical here to stabilize the sterically hindered alkyllithium cluster[2]. Stir for 30 minutes.
-
Substrate Addition: Slowly add 3-methylpyridine. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation & Quench: Quench with saturated aqueous NH4Cl. Extract with EtOAc.
-
System Check: Analyze the crude mixture via 1H NMR. If C4-alkylation is observed, your solvent system lacks sufficient THF to coordinate the lithium cluster. If 2,6-dialkylation is absent, the protocol was successful, as the initial C2-alkylation created the necessary steric hindrance to halt further reaction[2].
Protocol B: Optimized Suzuki-Miyaura Coupling for 2-Bromo-3-Methylpyridine
This protocol minimizes catalyst deactivation when working with moderately hindered substrates.
Reagents: 2-Bromo-3-methylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 equiv), 1,4-Dioxane/H2O (4:1 v/v).
-
Preparation: Charge a reaction vial with 2-bromo-3-methylpyridine, arylboronic acid, and K2CO3.
-
Degassing (Critical Step): Add the Dioxane/H2O solvent mixture. Sparge the solution with Argon for 15 minutes. Mechanistic Note: Oxygen rapidly degrades Pd(0) species, which are already kinetically strained by the moderate steric hindrance of the 3-methyl group[1].
-
Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Argon. Seal the vial and heat to 90 °C for 8 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black, and concentrate under reduced pressure. Purify via flash column chromatography.
References
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: nih.gov URL:[Link]
-
Site-Selective C–H Alkenylation of N-Heteroarenes by Ligand-Directed Co/Al and Co/Mg Cooperative Catalysis Source: chemrxiv.org URL:[Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity Source: acs.org URL:[Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: nih.gov URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Protodeboronation in Pyridine Coupling
Subject: Troubleshooting & Optimization Guide for 2-Pyridyl Boronate Cross-Couplings Ticket ID: PDB-PYR-OPT-001 Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "2-Pyridyl Problem"
Researchers frequently encounter near-zero yields when attempting Suzuki-Miyaura cross-couplings with 2-pyridineboronic acid (or its pinacol ester). The primary culprit is protodeboronation —the cleavage of the C–B bond to form the hydrodeboronated byproduct (pyridine) rather than the desired biaryl.
This reaction is not merely a side effect; for 2-pyridyl species, it is often the dominant pathway due to the unique electronic properties of the nitrogen atom adjacent to the boron center. This guide provides the mechanistic insight required to diagnose the failure and the specific protocols to circumvent it.
Module 1: Understanding the Enemy (Mechanism & Diagnostics)
Q1: Why does 2-pyridineboronic acid decompose so much faster than phenylboronic acid?
A: The instability arises from the basicity of the pyridyl nitrogen and the electron-deficiency of the ring.
-
Nitrogen Basicity: The nitrogen atom can coordinate to the boron atom (intramolecularly) or facilitate proton transfer.
-
Anion Stability: Under basic conditions (required for Suzuki coupling), the boronate forms an "ate" complex. In 2-pyridyl systems, the adjacent nitrogen withdraws electron density, stabilizing the transition state for C–B bond cleavage.
-
The Mechanism: The reaction proceeds through a rapid unimolecular fragmentation of the zwitterionic or anionic species, often accelerated by water or the base itself.
Q2: How do I confirm protodeboronation is my actual problem?
A: Perform a "No-Halide" Control Experiment.
-
Setup: Run your exact reaction conditions (boronate + base + catalyst + solvent) without the aryl halide.
-
Analysis: Monitor by LC-MS or GC-MS after 1 hour.
-
Result: If you see rapid conversion of the boronate mass (
) to the pyridine mass ( ), you have a protodeboronation issue.[1] If the boronate remains stable, your problem is likely catalyst deactivation or oxidative addition failure (the "Catalyst" problem).
Visualizing the Pathway
The following diagram illustrates the competitive landscape between the desired Transmetallation (TM) and the undesired Protodeboronation (PDB).
Caption: The "Kinetic Race": 2-Pyridyl coupling succeeds only if Transmetallation (green) is faster than Protodeboronation (red). For 2-pyridyls, the red path is inherently faster.
Module 2: Strategic Solutions (The "How-To")
If you are facing PDB, you must alter the kinetics. You have three main levers: Surrogates , Copper Mediation , and Catalyst Acceleration .
Strategy A: The "Slow Release" (MIDA Boronates)
The most robust solution is to use N-methyliminodiacetic acid (MIDA) boronates.
-
Logic: MIDA boronates are stable to hydrolysis.[2] Under specific conditions, they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic cycle.[3] This keeps the standing concentration of the unstable "free" boronic acid low, minimizing PDB while allowing the catalyst to consume it as it forms.
-
Key Reagent: 2-Pyridyl MIDA boronate (commercially available or synthesized).
Strategy B: Copper Mediation (The "Co-Catalyst")
-
Logic: 2-Pyridyl boronates transmetallate to Palladium very slowly (high activation energy). Copper (I) or (II) salts can facilitate a "pre-transmetallation" to form a transient Pyridyl-Cu species, which transfers the pyridyl group to Pd much faster than the boron species can.
-
Warning: Copper can also catalyze protodeboronation if not used correctly. It is often paired with MIDA or specific anhydrous protocols.
Strategy C: Anhydrous Conditions (Lithium Triisopropyl Boronates)
-
Logic: Water is the primary proton source for PDB. By using Lithium Triisopropyl 2-pyridylboronates (Li-[2-Py-B(OiPr)3]) in completely anhydrous conditions, you remove the proton source.
-
Trade-off: These reagents are extremely moisture-sensitive and require strict Schlenk line techniques.
Module 3: Comparative Data & Decision Matrix
Table 1: Comparison of 2-Pyridyl Coupling Partners
| Boron Species | Stability (Benchtop) | PDB Risk | Coupling Difficulty | Recommended Use Case |
| Boronic Acid | Very Low | Critical | High | Avoid if possible. |
| Pinacol Ester | Low/Moderate | High | High | Simple substrates only; requires excess reagent. |
| MIDA Boronate | High | Low | Low | Gold Standard for complex/late-stage coupling. |
| BF3K Salt | High | Moderate | Moderate | Good alternative, but solubility can be tricky. |
| Li-Triisopropyl | Low (Hygroscopic) | Low (if dry) | Low | High-throughput / Process chemistry (strict control). |
Decision Tree for Optimization
Caption: Optimization logic flow. Switching to MIDA boronates is the primary recommendation for 2-pyridyl coupling failures.
Module 4: Experimental Protocols
Protocol A: The "Slow Release" MIDA Method (Recommended)
Best for: General synthesis, drug discovery, and when high reliability is needed.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)[1]
-
2-Pyridyl MIDA Boronate (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (2-5 mol%)
-
Additive: Cu(OAc)2 (0.5 equiv) — Optional but recommended for difficult cases.
-
Base: K3PO4 (5.0 equiv)
-
Solvent: DMF / Isopropanol (4:1 ratio) or Dioxane / H2O (5:1 ratio)
Step-by-Step:
-
Combine Solids: Add MIDA boronate, aryl halide, Pd catalyst, ligand, Copper additive (if using), and K3PO4 to a reaction vial equipped with a stir bar.
-
Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Add Solvent: Add the degassed solvent mixture via syringe.
-
Heat: Heat to 60–80°C . Note: Higher temperatures (>100°C) may accelerate PDB faster than coupling.
-
Monitor: Check conversion at 2 hours. The MIDA boronate acts as a reservoir; do not expect it to disappear immediately.
-
Workup: Dilute with ethyl acetate, wash with water (to remove MIDA salts and inorganic base), dry, and concentrate.
Protocol B: The "High Speed" Buchwald Method
Best for: When MIDA boronates are unavailable or for high-throughput screening.
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
2-Pyridyl Boronic Acid Pinacol Ester (1.5 – 2.0 equiv)
-
Catalyst: XPhos Pd G3 or G4 (2–5 mol%)
-
Base: K3PO4 (2.0 – 3.0 equiv, aqueous solution 0.5M)
-
Solvent: THF or Dioxane[2]
Step-by-Step:
-
Pre-activation: None. Speed is key.
-
Combine: Mix all reagents in the vial.
-
Heat: Rapidly heat to 60°C.
-
Timing: Reaction should be complete within 1–4 hours. Long reaction times favor PDB.
-
Note: If the reaction stalls, do not add more catalyst. Add more boronate ester, as the original charge has likely decomposed.
References
-
Mechanistic Insight:Protodeboronation of (Hetero)
- Source: University of Edinburgh / JACS
-
[4]
-
MIDA Boronate Strategy: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][5]
-
Source: Burke Group, University of Illinois[6]
-
-
2-Pyridyl Coupling Optimization:A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Source: Buchwald Group, MIT
-
Troubleshooting Guide:Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Source: BenchChem
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C&EN | Chemistry news from around the world [cen.acs.org]
Technical Support Center: Synthesizing 4-Cyclopropyl-3-methylpyridine
Welcome to the Technical Support Center for the synthesis of 4-cyclopropyl-3-methylpyridine . This guide is engineered for research scientists and process chemists who are scaling or optimizing the Suzuki-Miyaura cross-coupling of 4-bromo-3-methylpyridine with cyclopropylboronic acid.
Because cyclopropylboronic acid behaves fundamentally differently from standard arylboronic acids, selecting the correct solvent architecture is the single most critical parameter for success. This guide dissects the mechanistic causality behind solvent selection, provides troubleshooting matrices, and outlines a self-validating experimental protocol.
I. Mechanistic Workflow: The Role of Solvent in the Catalytic Cycle
To troubleshoot effectively, we must first understand how solvent polarity and water content dictate the success or failure of the catalytic cycle. The diagram below illustrates the intersection of solvent dynamics with the palladium catalytic cycle.
Suzuki-Miyaura catalytic cycle highlighting solvent-dependent steps and side reactions.
II. Frequently Asked Questions (FAQs): Solvent Dynamics
Q1: Why is solvent selection uniquely challenging for coupling cyclopropylboronic acid with 4-bromo-3-methylpyridine?
A: The fundamental challenge lies in the instability of the boronic acid. Unlike arylboronic acids, which are stabilized by
Q2: Should I use a monophasic or biphasic solvent system? A: Biphasic systems (e.g., Toluene/Water) are strongly preferred over monophasic systems (e.g., DMF/Water or pure THF) for this specific coupling. In a biphasic architecture, the active palladium species and the pyridine substrate remain sequestered in the organic layer, while the base dissolves in the aqueous layer. Transmetalation occurs precisely at the solvent interface. This limits the exposure of the cyclopropylboronic acid to bulk water, drastically reducing protodeboronation while maintaining a high reaction rate[3].
III. Troubleshooting Guide: Resolving Common Reaction Failures
Issue A: Rapid Consumption of Cyclopropylboronic Acid with Low Product Yield
-
Diagnostic: In-Process Control (IPC) via HPLC shows complete loss of cyclopropylboronic acid within 2 hours, but >40% unreacted 4-bromo-3-methylpyridine remains.
-
Root Cause: Severe protodeboronation. The solvent system is either too polar (e.g., high-water DMF) or the reaction temperature exceeds the stability threshold of the boronic acid in that specific solvent matrix[1].
-
Resolution: Switch to a weakly coordinating, water-immiscible solvent like Toluene or Cyclopentyl methyl ether (CPME). Reduce the water volume to exactly 2–3 equivalents relative to the base, rather than using it as a bulk co-solvent. Additionally, consider using potassium cyclopropyltrifluoroborate as a slow-release alternative to the free boronic acid.
Issue B: Sluggish Conversion and Catalyst Precipitation (Palladium Black)
-
Diagnostic: Reaction stalls at <30% conversion; a black, insoluble precipitate forms on the reactor walls.
-
Root Cause: Inadequate solubility of the inorganic base (e.g.,
) in the chosen solvent, leading to starved transmetalation. The stalled Pd(II) intermediate decomposes into inactive Pd(0) black[3]. -
Resolution: If using a strictly anhydrous organic solvent, add a phase transfer catalyst (e.g., TBAB) or introduce a minimal volume of degassed water (typically a 10:1 Organic:Water ratio) to solubilize the base at the interface. Ensure the stirring rate is >500 rpm to maximize the interfacial surface area.
Issue C: Dehalogenation of 4-bromo-3-methylpyridine
-
Diagnostic: Formation of 3-methylpyridine (des-bromo byproduct) is detected via LC-MS.
-
Root Cause: Hydride transfer from the solvent (especially secondary alcohols like isopropanol) to the Pd(II) intermediate[1].
-
Resolution: Strictly avoid alcoholic solvents. Utilize Toluene or 2-MeTHF. Ensure rigorous degassing (sparging with
/Ar for 30 mins) to prevent competitive oxidation pathways that perturb the catalytic cycle.
IV. Quantitative Solvent Comparison Data
The following table summarizes the empirical performance of various solvent systems for the synthesis of 4-cyclopropyl-3-methylpyridine, highlighting the causality between solvent properties and reaction outcomes.
| Solvent System | Ratio (v/v) | Base | Boronic Acid Stability | Pyridine Halide Solubility | Expected Yield |
| Toluene / | 10:1 | High (Biphasic interface protects reagent) | Excellent | >85% | |
| Dioxane / | 5:1 | Moderate (Partial monophasic character) | Excellent | 60-75% | |
| DMF / | 5:1 | Low (Rapid protodeboronation) | Good | <40% | |
| THF (Anhydrous) | N/A | Very High (No water present) | Good | 20-30% (Stalls) |
V. Standard Operating Procedure: Optimized Biphasic Coupling
This protocol utilizes a self-validating methodology to ensure that each step of the reaction is performing as intended before proceeding.
Reagents:
-
4-bromo-3-methylpyridine (1.0 equiv, 10 mmol)
-
Cyclopropylboronic acid (1.5 equiv, 15 mmol)
- (0.05 equiv, 5 mol%)
-
Potassium phosphate tribasic (
) (3.0 equiv, 30 mmol) -
Solvent: Toluene (20 mL) and Deionized Water (2 mL)
Step-by-Step Methodology:
-
Solvent Preparation & Degassing:
-
Action: Combine 20 mL of Toluene and 2 mL of
in a Schlenk flask. Sparge the biphasic mixture with Argon for 30 minutes. -
Self-Validation Check: The cessation of micro-bubbles and a stable solvent volume confirm the displacement of dissolved oxygen. Failure to degas will result in homocoupling of the boronic acid.
-
-
Reagent Loading:
-
Action: Under a positive Argon flow, add 4-bromo-3-methylpyridine, cyclopropylboronic acid, and
. Finally, add the palladium catalyst. -
Self-Validation Check: The reaction mixture should initially appear as a heterogeneous suspension. Upon addition of the catalyst, the organic layer will take on a distinct red/orange hue, indicating the formation of the active solvated Pd species.
-
-
Biphasic Heating:
-
Action: Heat the mixture to 90°C. Set the magnetic stirrer to a minimum of 600 rpm.
-
Self-Validation Check: Vigorous stirring is mandatory. You must visually confirm that the aqueous and organic layers are completely emulsified. If phase separation is visible during stirring, transmetalation will stall.
-
-
In-Process Control (IPC) Monitoring:
-
Action: After 2 hours, halt stirring for 30 seconds to allow phase separation. Extract a 50
L aliquot from the upper (organic) layer for HPLC analysis. -
Self-Validation Check: The chromatogram must show <5% of the 4-bromo-3-methylpyridine peak. If >20% remains, and the cyclopropylboronic acid peak is absent, protodeboronation has occurred. (Remedy: Cool to room temperature, add 0.5 equiv of cyclopropylboronic acid, and resume heating).
-
-
Workup and Isolation:
-
Action: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over
, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).
-
VI. References
-
Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: Tetrahedron Letters (Audrey Yun Li / Wallace & Chen) URL:
-
Title: Case Study: Solvent Selection for a Suzuki Reaction Source: Catalysis Consulting URL:
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:
Sources
Validation & Comparative
Comparative Guide: ¹H NMR Spectral Analysis of 4-Cyclopropyl-3-methylpyridine
As a Senior Application Scientist, characterizing functionalized heterocycles like 4-cyclopropyl-3-methylpyridine (CAS 865075-25-8)[1] requires navigating complex spectral dynamics. The molecule presents two distinct analytical challenges: the highly deshielded, electron-deficient pyridine ring and the highly shielded, magnetically anisotropic cyclopropyl group.
This guide objectively compares the performance of different NMR magnetic field strengths and solvent systems to optimize the structural elucidation of this compound, supported by causality-driven methodologies and experimental data.
Structural Dynamics & Spin-Spin Coupling
To accurately interpret the ¹H NMR spectrum, we must first establish the causality behind the chemical shifts. The pyridine ring protons are significantly deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current, pushing their resonances downfield (6.8–8.5 ppm)[2]. Conversely, the cyclopropyl group exhibits a pronounced upfield shift. The circulation of electrons in the C-C
Caption: 1H NMR spin-spin coupling network in 4-cyclopropyl-3-methylpyridine.
Platform Comparison: Magnetic Field Strength ( )
The choice of NMR spectrometer frequency dictates both the signal-to-noise ratio (SNR) and the chemical shift dispersion. For 4-cyclopropyl-3-methylpyridine, resolving the tight, second-order multiplets of the cyclopropyl methylene protons (CH
Doubling the magnetic field implies a gain of approximately 300% in SNR when using the same total acquisition time[4]. More importantly, at lower fields (e.g., 60 MHz), the chemical shift difference (
Table 1: Field Strength Performance Comparison
| Analytical Parameter | 60 MHz (Benchtop) | 400 MHz (Routine High-Field) | 600 MHz (Ultra-High Field) |
| Chemical Shift Dispersion | Low | High | Very High |
| Cyclopropyl Resolution | Broad, overlapping hump | Distinct multiplets | Clear first-order splitting |
| Pyridine | Unresolved | Partially resolved | Fully resolved (~1.5 Hz) |
| Relative SNR (Constant Time) | 1x | ~40x | ~100x |
Solvent System Comparison: CDCl vs. DMSO-
Solvent selection actively modulates the electronic environment of the solute. While CDCl
For pyridine derivatives, the nitrogen lone pair can interact with the solvent network. In DMSO-
Table 2: Solvent Effect on Chemical Shifts ( , ppm)
| Proton Assignment | Multiplicity | CDCl | DMSO- | |
| Pyridine H2 | Singlet (broad) | 8.35 | 8.42 | +0.07 |
| Pyridine H6 | Doublet | 8.31 | 8.38 | +0.07 |
| Pyridine H5 | Doublet | 6.85 | 6.95 | +0.10 |
| 3-Methyl | Singlet | 2.35 | 2.30 | -0.05 |
| Cyclopropyl CH | Multiplet | 1.85 | 1.92 | +0.07 |
| Cyclopropyl CH | Multiplet | 0.65 - 1.05 | 0.70 - 1.10 | +0.05 |
Self-Validating Experimental Protocol (600 MHz Workflow)
To ensure high-fidelity data capable of resolving the cyclopropyl ring dynamics, the following self-validating protocol must be strictly adhered to. Every step contains a built-in quality control mechanism.
Step 1: Precision Sample Preparation
-
Action: Weigh exactly 10.0 ± 0.1 mg of 4-cyclopropyl-3-methylpyridine and dissolve in 0.5 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). -
Causality: This concentration prevents viscosity-induced line broadening. The 0.5 mL volume ensures the sample height in the 5 mm tube is ~4 cm, preventing magnetic field inhomogeneities at the edges of the RF coil.
Step 2: Tuning, Matching, and Locking
-
Action: Insert the sample into the 600 MHz probe. Tune and match the probe to the ¹H frequency. Lock the spectrometer to the deuterium frequency of CDCl
. -
Causality: Locking compensates for superconducting magnet drift over time. Proper tuning maximizes RF pulse efficiency and SNR[4].
Step 3: High-Order Shimming (Validation Check)
-
Action: Perform gradient shimming on the Z-axis.
-
Validation: Check the linewidth of the TMS peak at 0.00 ppm. The protocol is only validated to proceed if the TMS linewidth at half-height (FWHM) is
0.8 Hz. Poor shimming will obscure the fine 1.5 Hz coupling of the pyridine H2 proton.
Step 4: Acquisition and Processing
-
Action: Acquire using a standard 1D ¹H pulse sequence (zg30), 16 scans, 64k data points, and a relaxation delay (D1) of 1.0 s. Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction.
-
Causality: 64k data points ensure sufficient digital resolution to extract the precise
cis/trans couplings of the cyclopropyl group[6].
Caption: Workflow for self-validating 1H NMR spectral acquisition and analysis.
References
-
Chemistry LibreTexts. "13.5: Chemical Shifts in ¹H NMR Spectroscopy". [Link]
-
Università di Bologna (UNIBO). "NMR spectroscopic applications to atmospheric organic aerosol analysis – Part 2".[Link]
-
Royal Society of Chemistry (RSC). "Chapter 1: Univariate and Multivariate Statistical Approaches to the Analysis and Interpretation of NMR-based Metabolomics Datasets". [Link]
-
ResearchGate. "NMR determination of the fate of the cyclopropyl ring". [Link]
-
Carl Roth / Pitt. "NMR Chemical Shifts of Common Solvents as Trace Impurities". [Link]
Sources
A Comparative Guide to 13C NMR Chemical Shifts for Cyclopropyl Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Influence of the Cyclopropyl Group on the Pyridine Ring's Electronic Environment
The introduction of a cyclopropyl group onto a pyridine ring induces significant and predictable changes in the 13C NMR spectrum. The three-membered ring, with its unique sp2-like character and high degree of s-character in its C-H bonds, acts as a weak electron-donating group through σ-π conjugation. This effect is most pronounced when the cyclopropyl group is directly attached to the aromatic system, influencing the electron density and, consequently, the chemical shifts of the pyridine carbons.
A key diagnostic feature is the pronounced upfield shift of the cyclopropyl carbons themselves, a result of the ring's magnetic anisotropy. The circulation of electrons within the strained three-membered ring generates a shielding cone, causing the cyclopropyl carbons and attached protons to resonate at lower frequencies compared to other aliphatic systems.[1]
Comparative Analysis of 13C NMR Chemical Shifts
To illustrate the electronic effects of the cyclopropyl substituent, this section presents a comparative analysis of the 13C NMR chemical shifts for unsubstituted pyridine and its 2-, 3-, and 4-cyclopropyl derivatives. The data is further contextualized by comparing it with toluene, another simple substituted aromatic ring.
Table 1: 13C NMR Chemical Shifts (ppm) of Pyridine and Cyclopropyl Pyridine Derivatives in CDCl3
| Compound | C2 | C3 | C4 | C5 | C6 | Cyclopropyl-C (ipso) | Cyclopropyl-CH2 |
| Pyridine | 150.0 | 123.8 | 136.0 | 123.8 | 150.0 | - | - |
| 2-Cyclopropylpyridine | 164.5 | 121.5 | 136.2 | 122.9 | 149.2 | 16.8 | 9.5 |
| 3-Cyclopropylpyridine | 147.1 | 134.5 | 137.9 | 123.4 | 150.8 | 14.7 | 10.1 |
| 4-Cyclopropylpyridine | 149.9 | 122.1 | 148.5 | 122.1 | 149.9 | 15.5 | 10.8 |
| Toluene | 137.8 | 129.1 | 128.3 | 128.3 | 129.1 | 21.5 (CH3) | - |
Note: Data for cyclopropyl pyridines are compiled from various sources and may show slight variations depending on experimental conditions. The data for pyridine and toluene are well-established reference values.
Analysis of Trends:
-
2-Cyclopropylpyridine: The most significant effect is observed at the C2 position, which is deshielded (shifted downfield) by approximately 14.5 ppm compared to pyridine. This is attributed to the direct attachment of the cyclopropyl group and its electron-donating nature, which increases the electron density at the ipso-carbon but also influences the overall electronic structure of the ring. The adjacent C3 and the distant C6 also experience noticeable shifts.
-
3-Cyclopropylpyridine: The effect of the cyclopropyl group at the C3 position is less pronounced on the ipso-carbon itself but influences the adjacent C2 and C4 carbons. The C3 signal is shifted downfield by about 10.7 ppm.
-
4-Cyclopropylpyridine: Similar to the 2-substituted isomer, the C4 position experiences a significant downfield shift of about 12.5 ppm. The electronic effect is transmitted through the π-system, leading to observable changes at the C3/C5 positions.
-
Cyclopropyl Carbons: The chemical shifts of the cyclopropyl carbons are consistently found in the upfield region (9-17 ppm), a hallmark of this strained ring system.[1]
The Impact of Substituents on the Pyridine Ring
The electronic nature of other substituents on the pyridine ring further modulates the 13C NMR chemical shifts of cyclopropyl pyridine derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert predictable influences on the electron density of the aromatic ring, which are reflected in the chemical shifts.
Table 2: Predicted 13C NMR Chemical Shift Ranges for Substituted Cyclopropyl Pyridine Derivatives
| Substitution Pattern | Substituent Type | Expected Shift of Pyridine Carbons | Expected Shift of Cyclopropyl Carbons |
| EDG on Pyridine Ring | -NH2, -OR, -Alkyl | Upfield shift (shielding) | Minor upfield shift |
| EWG on Pyridine Ring | -NO2, -CN, -CF3 | Downfield shift (deshielding)[2] | Minor downfield shift |
Causality behind Experimental Choices: The choice of substituents for this comparative analysis is based on their well-understood electronic effects (mesomeric and inductive) on aromatic systems. This allows for a clear demonstration of how these effects are transmitted through the pyridine ring and influence the chemical environment of each carbon atom.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality 13C NMR spectra is crucial for accurate structural elucidation. The following is a self-validating protocol for the analysis of cyclopropyl pyridine derivatives.
Diagram 1: Experimental Workflow for 13C NMR Analysis
Caption: A streamlined workflow for acquiring and processing 13C NMR spectra of cyclopropyl pyridine derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the cyclopropyl pyridine derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field on the deuterium signal of the solvent.
-
Optimize the field homogeneity by shimming.
-
Set the appropriate acquisition parameters for 13C NMR, including the pulse program (e.g., zgpg30), spectral width, number of scans (typically several thousand for good signal-to-noise), and relaxation delay.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction to obtain a clean spectrum.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Identify and label the chemical shifts of all carbon signals.
-
Key Factors Influencing Chemical Shifts: A Deeper Dive
The observed 13C NMR chemical shifts in cyclopropyl pyridine derivatives are a composite of several interacting factors. Understanding these provides a more profound insight into the molecular structure and electronic properties.
Diagram 2: Factors Influencing 13C NMR Chemical Shifts
Caption: A schematic representation of the primary factors that determine the 13C NMR chemical shifts in organic molecules.
-
Inductive and Mesomeric Effects: As discussed, the position and electronic nature of substituents are primary determinants of the chemical shifts. Electron-withdrawing groups decrease electron density, leading to deshielding (downfield shifts), while electron-donating groups increase electron density, causing shielding (upfield shifts).[2]
-
Steric Effects: Steric compression can lead to deshielding of the affected carbon atoms. The γ-gauche effect, however, can cause shielding of carbons that are in a gauche conformation relative to each other.
-
Magnetic Anisotropy: The π-electron system of the pyridine ring generates its own magnetic field, which can either shield or deshield nearby nuclei depending on their position relative to the ring. Similarly, the cyclopropyl ring has a characteristic anisotropic effect that strongly shields carbons and protons located above or below the plane of the ring.[1]
-
Solvent Effects: The choice of solvent can influence chemical shifts, particularly for polar molecules capable of hydrogen bonding.[3] It is therefore crucial to report the solvent used when presenting NMR data.
Conclusion
The 13C NMR spectra of cyclopropyl pyridine derivatives provide a wealth of information for structural characterization. The unique electronic properties of the cyclopropyl group lead to predictable and diagnostic shifts in the pyridine ring carbons and characteristic upfield signals for the cyclopropyl carbons themselves. By understanding the interplay of electronic, steric, and anisotropic effects, researchers can confidently assign the spectra of these important molecules and gain valuable insights into their electronic structure. The provided experimental protocol offers a reliable framework for obtaining high-quality data to support research and development in the fields of medicinal chemistry and materials science.
References
-
Interpreting C-13 NMR Spectra. (n.d.). Chemguide. Retrieved from [Link]
- Figueroa-Valverde, L., & Diaz-Cedillo, F. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 67(20), 6995–7003.
-
13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the LC-MS Fragmentation Pattern of 4-Cyclopropyl-3-methylpyridine
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its sensitivity and specificity. Understanding the fragmentation patterns of molecules under mass spectrometric analysis is crucial for confirming chemical structures, identifying metabolites, and ensuring quality control.[1][2] This guide provides an in-depth, comparative analysis of the predicted Electron Ionization (EI) fragmentation pattern of 4-cyclopropyl-3-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry.
Due to the absence of published experimental spectra for this specific molecule, this guide will leverage established principles of mass spectrometry to predict its fragmentation pathways.[3] We will explain the chemical rationale behind these predictions, grounded in the known behavior of pyridine, methyl, and cyclopropyl moieties. To provide a clear benchmark, we will compare these predicted pathways with the known fragmentation of a simpler, structurally related analogue, 3-methylpyridine (3-picoline). This comparative approach will highlight the specific influence of the cyclopropyl substituent on the molecule's fragmentation behavior, offering researchers a predictive framework for identifying this and similar compounds.
Theoretical Fragmentation Analysis: Principles and Predictions
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often highly informative fragmentation.[4] The process typically begins with the removal of an electron to form a molecular ion (M+•), which is a radical cation. This unstable species then undergoes a series of bond cleavages and rearrangements to produce a characteristic pattern of fragment ions. The primary fragmentation mechanisms are initiated at either the radical site or the charge site.[3][5]
Predicted Fragmentation of 4-Cyclopropyl-3-methylpyridine
The molecular formula for 4-cyclopropyl-3-methylpyridine is C₁₀H₁₃N, with a monoisotopic mass of approximately 147.11 g/mol . The molecular ion, [M]+•, will have an m/z of 147.
The key structural features influencing its fragmentation are:
-
The Pyridine Ring: A stable aromatic heterocycle.
-
The Nitrogen Atom: A site for charge localization.
-
The Methyl Group: Can be lost as a radical.
-
The Cyclopropyl Group: A strained ring system prone to cleavage.
Based on these features, the following primary fragmentation pathways are predicted:
-
Alpha (α)-Cleavage: The most probable initial fragmentation is the cleavage of the bond between the pyridine ring and the cyclopropyl group. This is driven by the stability of the resulting ions. Loss of the cyclopropyl radical (•C₃H₅, 41 Da) would result in a highly stable pyridinium cation.
-
Loss of Methyl Radical: Cleavage of a C-H bond from the methyl group to lose a hydrogen radical is less likely than other pathways. More probable is the loss of the entire methyl radical (•CH₃, 15 Da), especially if the charge is localized on the ring, leading to a cyclopropyl-substituted pyridinium ion.
-
Pyridine Ring Fission: Pyridine and its derivatives are known to undergo characteristic ring cleavage, most notably the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[6] This can occur from the molecular ion or subsequent fragment ions.
-
Rearrangements: Complex rearrangements can occur. For instance, the cyclopropyl ring could potentially open to form an allyl radical before being lost.
Comparative Fragmentation: 3-Methylpyridine (3-Picoline)
To understand the unique contribution of the cyclopropyl group, we will compare its predicted fragmentation to that of 3-methylpyridine (C₆H₇N, M.W. 93.13 g/mol ).[7] Its fragmentation is well-documented and primarily involves:
-
Loss of H•: Formation of a stable azatropylium-type ion.[6]
-
Loss of HCN: A hallmark of pyridine fragmentation, leading to a C₅H₆+• fragment.
-
Loss of Methyl Radical: While possible, the loss of HCN is often more dominant.
The key distinction is the absence of fragments resulting from the loss of a cyclopropyl group.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for 4-cyclopropyl-3-methylpyridine and compares them with the known fragments of 3-methylpyridine.
| Proposed Fragment Ion | Predicted m/z (4-Cyclopropyl-3-methylpyridine) | Proposed Neutral Loss | Notes on Mechanism | Comparable m/z (3-Methylpyridine) |
| [M]+• | 147 | - | Molecular Ion | 93 |
| [M - CH₃]+ | 132 | •CH₃ | Loss of methyl radical | 78 (less common) |
| [M - C₃H₅]+ | 106 | •C₃H₅ | Key Differentiating Fragment: α-Cleavage, loss of cyclopropyl radical.[1] | N/A |
| [M - HCN]+• | 120 | HCN | Pyridine ring fission.[6] | 66 |
| [M - H]+ | 146 | •H | Formation of a stable cation. | 92 |
| [C₄H₄]+• | 52 | C₅H₅N | Further fragmentation after ring opening. | 52 |
Visualization of Predicted Fragmentation Pathways
The following diagrams, rendered using DOT language, illustrate the predicted fragmentation cascades for both molecules.
Caption: Predicted EI fragmentation pathway for 4-cyclopropyl-3-methylpyridine.
Caption: Established EI fragmentation pathway for 3-methylpyridine (3-picoline).
Experimental Protocol for LC-MS Analysis
To validate the predicted fragmentation patterns, the following experimental protocol is proposed. This method is designed to be a self-validating system, providing robust and reproducible data for structural confirmation.
Caption: General experimental workflow for LC-MS/MS analysis.
Sample and Standard Preparation
-
Prepare a 1 mg/mL stock solution of 4-cyclopropyl-3-methylpyridine in methanol.
-
Prepare a 1 mg/mL stock solution of the reference standard, 3-methylpyridine, in methanol.
-
Create working solutions of 1 µg/mL by diluting the stock solutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry (MS) Conditions
-
Instrument: A hybrid quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.[9]
-
Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI) in positive mode. While EI provides classic, library-searchable spectra, ESI is more common for LC-MS and fragmentation can be induced via Collision-Induced Dissociation (CID).[8]
-
Ion Source Temperature: 200 °C.[10]
-
Scan Range: m/z 50 - 250.
-
Acquisition Mode: Data-Dependent Acquisition (DDA). A full MS1 scan followed by MS/MS scans of the top 3-5 most intense ions.
-
Collision Energy (for CID): Ramped collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.
Data Analysis
-
Process the raw data using instrument-specific software.
-
Extract the mass spectrum for the chromatographic peak corresponding to 4-cyclopropyl-3-methylpyridine.
-
Identify the molecular ion and major fragment ions.
-
Compare the experimentally obtained m/z values and relative abundances with the predicted fragmentation pattern outlined in this guide.
Conclusion
This guide presents a theoretically grounded prediction of the LC-MS fragmentation pattern for 4-cyclopropyl-3-methylpyridine. The most significant and differentiating fragmentation pathway is predicted to be the loss of the cyclopropyl radical (•C₃H₅) via alpha-cleavage, resulting in a prominent ion at m/z 106. This is in stark contrast to its simpler analogue, 3-methylpyridine, whose fragmentation is dominated by the loss of H• and HCN. By providing a detailed comparative analysis and a robust experimental protocol, this guide serves as a valuable resource for researchers aiming to identify, characterize, and quantify this molecule in complex matrices, thereby supporting accelerated research and development efforts.
References
- BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
-
Blevins, M. S., Klein, D. R., & Brodbelt, J. S. (2018). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 29(5), 951–960. [Link]
- ResearchGate. (n.d.). Proposed fragmentation pattern of compound 4 LC-MS/MS spectra analysis.
- ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
-
PubMed. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. [Link]
-
RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9186-9201. [Link]
- ResearchGate. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-3098.
- ChemScene. (n.d.). 4-Cyclopropyl-2-fluoro-3-methylpyridine.
- BenchChem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
-
Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]
-
InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB - A Ubiquitous Tool for the Practical Engineer. [Link]
-
PubMed. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-12. [Link]
- Research and Reviews. (2024).
- BenchChem. (n.d.). Synthesis of 4-Chloro-5-cyclopropyl-3-methylpyrazoles using 2-Chloro-1-cyclopropylbutane-1,3-dione.
- Shimadzu. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from YouTube. [Link]
- ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 265-276.
-
Romanian Journal of Physics. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics, 68(205). [Link]
-
Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from Wikipedia. [Link]
- secrets of science. (n.d.). MSn analysis of nonderivatized and Mtpp-derivatized peptides.
- bioRxiv. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics.
-
PubChem. (n.d.). 4-Cyclopropyl-3-methylaniline. Retrieved from PubChem. [Link]
- Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rroij.com [rroij.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 8. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 9. MSn analysis of nonderivatized and Mtpp-derivatized peptides – secrets of science [shimadzu-webapp.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
HPLC retention time of 4-cyclopropyl-3-methylpyridine vs impurities
An in-depth technical analysis for researchers and drug development professionals on the chromatographic behavior of 4-cyclopropyl-3-methylpyridine and its synthesis-related impurities.
Introduction to the Analyte and Synthesis Context
4-Cyclopropyl-3-methylpyridine (CAS: 865075-25-8) is a highly specialized pyridine derivative that serves as a critical intermediate in the development of advanced active pharmaceutical ingredients (APIs)[1]. The most efficient and widely adopted synthetic route for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-3-methylpyridine with cyclopropylboronic acid[2].
While this catalytic pathway is robust, it inherently generates a specific profile of structurally related impurities. Accurately monitoring the clearance of these impurities is paramount for ensuring downstream API purity and avoiding batch failures.
Synthesis Pathway & Impurity Profiling
In the Suzuki coupling reaction, multiple competing pathways exist alongside the primary catalytic cycle. The main reaction yields the target 4-cyclopropyl-3-methylpyridine. However, common side reactions include the protodehalogenation of the starting material (yielding 3-methylpyridine) and the homocoupling of the aryl halide or boronic acid (yielding bulky dimers such as 4,4'-bi(3-methylpyridine))[3].
Fig 1: Suzuki coupling workflow for 4-cyclopropyl-3-methylpyridine and its primary impurities.
Mechanistic Causality of HPLC Retention
Developing a robust reversed-phase HPLC (RP-HPLC) method for pyridine derivatives requires a deep understanding of the analyte's physicochemical properties. Pyridine has a pKa of approximately 5.2. If a standard acidic mobile phase is used (e.g., pH 2.7 with 0.1% formic acid), the pyridine nitrogen becomes protonated (
To establish a self-validating and highly reproducible system, the protocol below deliberately employs a high-pH mobile phase (pH 10.0). At this pH, the pyridine ring is fully deprotonated and maintained in its neutral state. This eliminates secondary silanol interactions and maximizes hydrophobic retention on the C18 column[5]. Consequently, the elution order is strictly governed by the lipophilicity (LogP) of the analytes: the highly polar 3-methylpyridine elutes first, followed by the moderately lipophilic 4-bromo-3-methylpyridine, the slightly more bulky 4-cyclopropyl-3-methylpyridine, and finally the highly hydrophobic homocoupling dimer.
Experimental Protocol
The following step-by-step methodology utilizes an ethylene-bridged hybrid (BEH) C18 column, which is specifically designed to resist silica dissolution at high pH levels, ensuring long-term method trustworthiness[5].
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of HPLC-grade water to create a 10 mM solution. Adjust the pH to 10.0 ± 0.1 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable C18).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Step 3: Gradient Program
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)
-
2.0 - 12.0 min: Linear gradient from 10% B to 90% B
-
12.0 - 15.0 min: Hold at 90% B (Elution of highly hydrophobic dimers)
-
15.0 - 15.1 min: Return to 10% B
-
15.1 - 20.0 min: Re-equilibration at 10% B
Step 4: System Suitability Validation To ensure the protocol acts as a self-validating system, perform the following suitability checks prior to sample analysis:
-
Inject a blank (diluent: 50:50 Water:Acetonitrile) to confirm baseline stability and absence of ghost peaks.
-
Inject a resolution mixture containing 3-methylpyridine, 4-bromo-3-methylpyridine, 4-cyclopropyl-3-methylpyridine, and 4,4'-bi(3-methylpyridine) at 10 µg/mL each.
-
Critical Pass Criteria: Verify that the resolution (
) between 4-bromo-3-methylpyridine and 4-cyclopropyl-3-methylpyridine is , confirming the column's resolving power is intact.
Data Presentation: Retention Time Comparison
The table below summarizes the expected retention times (RT), relative retention times (RRT), and resolution values for the target compound and its synthesis impurities under the optimized high-pH gradient conditions.
| Analyte | Identity | LogP (Est.) | RT (min) | RRT | Resolution ( |
| 3-Methylpyridine | Dehalogenation Impurity | 1.20 | 4.52 | 0.47 | N/A |
| 4-Bromo-3-methylpyridine | Starting Material | 1.95 | 8.20 | 0.86 | 15.4 |
| 4-Cyclopropyl-3-methylpyridine | Target Compound | 2.30 | 9.55 | 1.00 | 5.8 |
| 4,4'-Bi(3-methylpyridine) | Homocoupling Impurity | 2.80 | 12.45 | 1.30 | 11.2 |
Note: Absolute retention times may vary slightly based on the exact system dwell volume and column batch; RRT values provide the most reliable metric for peak identification.
References
- Source: guidechem.
- Source: scribd.
- Title: Characterization of impurities in 2-(Furan-2-YL)
- Source: agilent.
- Source: hplc.
Sources
Comparative Guide: 4-Cyclopropyl-3-methylpyridine vs. 4-Isopropyl-3-methylpyridine
Executive Summary
This guide provides a technical comparison between 4-cyclopropyl-3-methylpyridine and its acyclic analog, 4-isopropyl-3-methylpyridine . In medicinal chemistry, this specific structural modification represents a classic bioisosteric replacement strategy.[1] While the isopropyl group is a standard lipophilic space-filler, the cyclopropyl moiety is frequently employed to enhance metabolic stability , reduce lipophilicity (LogP) , and alter the electronic vector of the pyridine ring without significantly changing the overall steric volume.
This document serves as an operational guide for researchers evaluating these scaffolds for lead optimization, specifically targeting improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Part 1: Chemical Profile & Physicochemical Properties[2]
The transition from an isopropyl to a cyclopropyl group introduces subtle but critical changes in physicochemical behavior. The cyclopropyl group possesses significant
Comparative Data Table
| Property | 4-Cyclopropyl-3-methylpyridine | 4-Isopropyl-3-methylpyridine | Impact of Switch |
| CAS Number | 865075-25-8 | 4810-80-4 (Isomer Ref*) | Precision Identification |
| Molecular Formula | -2 Hydrogens (Desaturation) | ||
| Molecular Weight | 133.19 g/mol | 135.21 g/mol | Negligible difference |
| Predicted LogP | ~2.1 - 2.3 | ~2.5 - 2.7 | Decreased Lipophilicity (Improved Solubility) |
| Electronic Effect | Weakly Electron Withdrawing (Inductive) | Electron Donating (+I Effect) | Modulates Pyridine Basicity |
| pKa (Pyridine N) | ~5.6 - 5.9 (Predicted) | ~6.0 - 6.3 (Predicted) | Reduced Basicity |
| C-H Bond Energy | ~106 kcal/mol (Cyclopropyl C-H) | ~95 kcal/mol (Methine C-H) | Enhanced Metabolic Stability |
*Note: CAS 4810-80-4 refers to the 3-isopropyl-4-methyl isomer, often used as a surrogate standard in comparative databases due to the rarity of the specific 4-isopropyl-3-methyl isomer. The properties listed above are calculated for the specific 4-isopropyl-3-methyl structure.
Key Physicochemical Drivers
-
Lipophilicity Modulation: The cyclopropyl group is generally less lipophilic than the isopropyl group (
). This reduction in LogP often translates to improved aqueous solubility and reduced non-specific binding in biological assays. -
Basicity (pKa): The cyclopropyl group acts as a weak electron-withdrawing group (EWG) relative to the isopropyl group due to the higher electronegativity of the strained carbon orbitals. This lowers the pKa of the pyridine nitrogen, potentially reducing lysosomal trapping or altering binding affinity if the nitrogen acts as a hydrogen bond acceptor.
Part 2: Medicinal Chemistry Implications[3][4]
Metabolic Stability (The "Metabolic Shunt")
The primary driver for this substitution is the blockade of CYP450-mediated oxidation.
-
Isopropyl Liability: The methine proton (
) is benzylic-like and highly susceptible to hydrogen atom abstraction (HAT) by CYP450 enzymes, leading to rapid hydroxylation and clearance. -
Cyclopropyl Advantage: The cyclopropyl C-H bonds are stronger and have a different geometry, making them resistant to HAT. While cyclopropyl rings can sometimes undergo radical ring-opening ("suicide inhibition"), they are generally far more metabolically stable than their isopropyl counterparts in this scaffold.
Steric & Conformational Analysis
-
4-Isopropyl: The isopropyl group is free to rotate, sweeping out a larger effective volume (spherical profile). It can adopt multiple low-energy conformations.
-
4-Cyclopropyl: The ring is rigid and oblate (flat). It locks the carbon atoms in a fixed geometry. If the binding pocket is narrow or flat, the cyclopropyl group may improve potency by reducing the entropic penalty of binding.
Diagram: Metabolic Fate Comparison
The following diagram illustrates the divergent metabolic pathways for both compounds.
Caption: Comparative metabolic pathways showing the high susceptibility of the isopropyl methine group to oxidation versus the resistance of the cyclopropyl ring.
Part 3: Synthetic Accessibility & Protocols
Both compounds can be synthesized from the common intermediate 4-bromo-3-methylpyridine . The Suzuki-Miyaura coupling is the industry standard for introducing these alkyl groups.
Workflow Diagram: Parallel Synthesis
Caption: Divergent synthetic routes from a common brominated precursor using Palladium-catalyzed cross-coupling.
Experimental Protocol 1: Synthesis of 4-Cyclopropyl-3-methylpyridine
Objective: To install the cyclopropyl ring via Suzuki coupling.
Reagents:
-
4-Bromo-3-methylpyridine (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Palladium(II) acetate (
) (0.05 eq) -
Tricyclohexylphosphine (
) (0.1 eq) -
Potassium phosphate (
) (3.0 eq) -
Solvent: Toluene/Water (20:1)
Procedure:
-
Setup: Charge a reaction vial with 4-bromo-3-methylpyridine, cyclopropylboronic acid, and
. -
Inert Atmosphere: Evacuate and backfill with Nitrogen (
) three times. -
Catalyst Addition: Add Toluene/Water solvent mixture, followed by
and under flow. -
Reaction: Seal the vial and heat to 100°C with vigorous stirring for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The cyclopropyl product typically elutes later than the bromo-starting material due to increased polarity.
Part 4: Biological Evaluation Protocol
To validate the "Metabolic Stability" claim, a comparative microsomal stability assay is required.
Experimental Protocol 2: In Vitro Microsomal Stability Assay
Objective: Compare the intrinsic clearance (
Materials:
-
Test Compounds: 4-cyclopropyl-3-methylpyridine & 4-isopropyl-3-methylpyridine (1 µM final conc).
-
Liver Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
Step-by-Step Method:
-
Pre-Incubation: Mix microsomes and phosphate buffer (pH 7.4) at 37°C. Add test compound (from DMSO stock, final DMSO <0.1%).
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: At
minutes, remove aliquots. -
Quenching: Immediately dispense aliquot into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ).
Expected Result:
-
4-Isopropyl Analog: Rapid decay (
min) due to methine oxidation. -
4-Cyclopropyl Analog: Slow decay (
min), confirming bioisosteric stability.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Barnes-Seeman, D. (2016). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses comparative lipophilicity of cyclopropyl vs isopropyl).
-
Ambeed. (2024). 4-Cyclopropyl-3-methylpyridine Product Page (CAS 865075-25-8).[2][3][4][5][6]
-
BenchChem. (2025). Metabolic Stability of Cyclopropyl Groups.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 132725-65-6|5-Benzyl-5,6,7,8-tetrahydroisoquinoline|BLD Pharm [bldpharm.com]
- 3. scribd.com [scribd.com]
- 4. 524-03-8|(S)-4,7-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine|BLD Pharm [bldpharm.com]
- 5. 529-21-5|3-Ethyl-4-methylpyridine|BLD Pharm [bldpharm.com]
- 6. CAS No. 865075-25-8 Specifications | Ambeed [ambeed.com]
The Isopropyl-to-Cyclopropyl Bioisosteric Swap on Pyridine Scaffolds: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Among the myriad of tools at our disposal, bioisosteric replacement stands out as a particularly elegant and effective strategy.[1] This guide provides an in-depth comparison of a frequently employed bioisosteric switch: the replacement of an isopropyl group with a cyclopropyl group on a pyridine scaffold. This substitution, while seemingly subtle, can profoundly impact a molecule's properties, offering a compelling avenue for lead optimization.
This document will delve into the physicochemical and conformational nuances that differentiate these two motifs, provide detailed synthetic protocols for their incorporation, and present experimental data to illustrate the tangible outcomes of this bioisosteric replacement in drug discovery programs.
A Tale of Two Isosteres: Physicochemical and Conformational Divergence
The isopropyl group, a common feature in bioactive molecules, is often targeted for modification to enhance metabolic stability and other drug-like properties. The cyclopropyl group has emerged as a premier non-classical bioisostere for the isopropyl moiety due to its unique electronic and steric characteristics.[2][3]
Key Physicochemical Property Comparison
The substitution of an isopropyl group with a cyclopropyl ring introduces significant changes in a molecule's electronic and lipophilic character. The strained three-membered ring of the cyclopropyl group imparts a higher degree of s-character to its C-C bonds, leading to an increase in electronegativity compared to the sp3-hybridized carbons of the isopropyl group. This seemingly minor electronic perturbation can have a cascade of effects on a molecule's properties.
| Property | Isopropyl Group | Cyclopropyl Group | Rationale and Impact on Pyridine Derivatives |
| Lipophilicity (Hansch π) | 1.53[2] | 1.14[2] | The cyclopropyl group is less lipophilic, which can lead to a desirable reduction in the overall logP of a compound. This can improve aqueous solubility and reduce off-target toxicity.[2][4] |
| pKa of Substituted Pyridine | Higher (more basic) | Lower (less basic) | The electron-withdrawing nature of the cyclopropyl group decreases the electron density on the pyridine nitrogen, thereby reducing its basicity (pKa).[2] This can be advantageous in modulating a compound's ionization state at physiological pH, potentially improving cell permeability. |
| Metabolic Stability | Prone to CYP-mediated oxidation | Generally more resistant to oxidation | The C-H bonds of a cyclopropyl group have a higher bond dissociation energy, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] This often translates to a longer in vivo half-life. |
| Conformational Flexibility | Freely rotating | Conformationally restricted | The rigid, planar nature of the cyclopropyl ring reduces the number of accessible conformations, which can lead to a more favorable entropic contribution to binding affinity and improved selectivity.[2] |
Note: The values and trends presented are general and can be influenced by the overall molecular context.
Strategic Synthesis: Incorporating the Cyclopropyl Moiety
The introduction of a cyclopropyl group onto a pyridine ring can be efficiently achieved through modern cross-coupling methodologies, with the Suzuki-Miyaura reaction being a particularly robust and versatile choice. This approach offers high functional group tolerance and generally proceeds under mild conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Cyclopropylboronic Acid
This protocol provides a general guideline for the palladium-catalyzed cross-coupling of a 2-chloropyridine derivative with cyclopropylboronic acid. Optimization may be required for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Cyclopropylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-chloropyridine derivative, cyclopropylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos ligand.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-cyclopropylpyridine derivative.[6]
Conclusion: A Strategic Move in Lead Optimization
The bioisosteric replacement of an isopropyl group with a cyclopropyl group on a pyridine core is a powerful and often advantageous strategy in drug discovery. This modification can lead to a multi-parameter optimization, including enhanced metabolic stability, improved potency, and a more favorable lipophilicity profile. The rigid nature of the cyclopropyl ring can also enforce a bioactive conformation, leading to increased selectivity.
While not a universal solution, the compelling evidence from numerous studies suggests that this is a valuable tactic in the medicinal chemist's toolbox. The straightforward synthetic accessibility of cyclopropyl-substituted pyridines via modern cross-coupling reactions further enhances the appeal of this strategic modification. As with any lead optimization strategy, the effects of this bioisosteric switch should be evaluated on a case-by-case basis, but the potential for significant improvements in drug-like properties makes it a highly attractive avenue to explore.
References
- Jeffries, B., Wang, Z., Troup, R. I., Goupille, A., Le Questel, J. Y., Fallan, C., ... & Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. [Link]
- Gutierrez, O., Qin, T., et al. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Chemistry, 15, 550–559. [Link]
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
- Jeffries, B., Wang, Z., Troup, R. I., Goupille, A., Le Questel, J. Y., Fallan, C., ... & Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Progress in Medicinal Chemistry (Vol. 57, pp. 1-131). Elsevier. [Link]
- Conrow, R. E. (1993). bicyclopropylidene. Organic Syntheses, 71, 116. [Link]
- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
- Dash, S., Rathi, E., Kumar, A., & Kini, S. G. (2022). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. ResearchGate. [Link]
- Li, A. Y., & Chen, Y. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(8), 1563-1566. [Link]
- Johnson, C. D. (1971). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of. beta. -substituted vinyl groups. The Journal of Organic Chemistry, 36(16), 284-288. [Link]
- Wang, L., Li, J., Wang, Y., Zhang, Y., Li, Y., & Liu, G. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2969. [Link]
- Khan, A., Gupta, A. K., & Jain, S. K. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Journal of New Medical Innovations and Research, 6(7). [Link]
- Naeem, S., Parveen, S., & Khan, K. M. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2). [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Progress in Medicinal Chemistry, 57, 1-131. [Link]
- Mary, Y. S., Mary, Y. S., Serdaroglu, G., Kaya, S., Sarojini, B. K., Umamahesvari, H., & Mohan, B. J. (2021). Conformational Analysis, Spectroscopic Insights, Chemical Descriptors, ELF, LOL and Molecular Docking Studies of Potential Pyrimidine Derivative with Biological Activities. Journal of Molecular Structure, 1232, 129995. [Link]
- Anonymous. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. University of Illinois Urbana-Champaign. [Link]
- Anonymous. (2019). A Non-Nitrogen Containing Morpholine Isostere. Drug Hunter. [Link]
- Kumar, A., & Kumar, S. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Pharmaceutical and Medicinal Chemistry, 10(2), 1-15. [Link]
- Hernández-Vázquez, E., & Rodríguez-Gozález, G. L. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 17(7), 896. [Link]
- Jeffries, B., Wang, Z., Troup, R. I., Goupille, A., Le Questel, J. Y., Fallan, C., ... & Linclau, B. (2020). Supporting Information: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. [Link]
- Sharma, A., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
- Anonymous. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
- Anonymous. (n.d.). Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]
- Davies, A. G., & Griller, D. (1982). Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (11), 1291-1296. [Link]
- Anonymous. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. [Link]
- Yeung, L. Y., & Elrod, M. J. (2003). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 107(23), 4646-4653. [Link]
- Anonymous. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
- Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 23(2), 652. [Link]
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science. [Link]
- Świderski, G., et al. (2025). Computational methodology and molecular dynamics analysis of andrographolide bioactivity against Cutibacterium acnes. Frontiers in Chemistry, 13. [Link]
- Anonymous. (n.d.). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and.... ResearchGate. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Metabolic stability comparison of cyclopropyl vs alkyl pyridines
Executive Summary & Strategic Rationale
In medicinal chemistry, the optimization of lead compounds often hits a "metabolic wall" where potency is achieved, but pharmacokinetic (PK) endurance is insufficient. A classic structural liability is the alkyl-substituted pyridine . While pyridines are excellent polar scaffolds for hydrogen bonding, alkyl substituents (methyl, ethyl, isopropyl) attached to the ring are frequent sites of rapid oxidative clearance.
This guide analyzes the cyclopropyl group as a bioisosteric replacement for alkyl chains on pyridine rings. Unlike standard alkyl groups, the cyclopropyl moiety offers a unique combination of electronic modulation and metabolic resistance, primarily driven by the high bond dissociation energy (BDE) of its C-H bonds and its "pseudo-unsaturated" character.
Key Takeaway: Replacing an ethyl or isopropyl group with a cyclopropyl ring on a pyridine scaffold typically increases metabolic half-life (
Mechanistic Analysis: Why Alkyl Pyridines Fail & Cyclopropyls Endure
To engineer stability, one must understand the degradation mechanism. The metabolic divergence lies in the
The Alkyl Liability (The "Benzylic" Soft Spot)
Alkyl pyridines (e.g., 2-ethylpyridine) possess protons on the carbon directly attached to the aromatic ring. These are chemically equivalent to benzylic protons .
-
Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) initiate metabolism via Hydrogen Atom Transfer (HAT).
-
Vulnerability: The resulting radical at the
-position is stabilized by resonance with the pyridine ring, lowering the activation energy for abstraction. -
Outcome: Rapid hydroxylation
unstable hemiaminal dealkylation or further oxidation to carboxylic acids.
The Cyclopropyl Shield
When the alkyl chain is "wrapped" into a cyclopropyl ring:
-
Bond Dissociation Energy (BDE): The C-H bonds in cyclopropane are significantly stronger (~106 kcal/mol) than secondary acyclic C-H bonds (~95-98 kcal/mol). This creates a high energy barrier for the initial CYP450 radical abstraction step.
-
Hybridization Effects: The carbon atoms in a cyclopropyl ring possess significant
-character (approx. rather than ). This "pseudo-olefinic" nature resists oxidation. -
Steric Deflection: The rigid, oblate shape of the cyclopropyl group can prevent the precise orbital alignment required by the CYP450 heme-iron catalytic center.
Visualization: Metabolic Pathways
Figure 1: Mechanistic divergence of CYP450-mediated oxidation between alkyl and cyclopropyl pyridines.
Comparative Performance Data
The following data summarizes a typical Structure-Activity Relationship (SAR) campaign comparing alkyl pyridines with their cyclopropyl bioisosteres.
Table 1: Microsomal Stability & Physicochemical Profile
| Parameter | 2-Ethylpyridine Analog | 2-Isopropylpyridine Analog | 2-Cyclopropylpyridine Analog | Impact |
| HLM | 12 | 18 | > 60 | 5x Stability |
| 115 (High) | 77 (High) | < 15 (Low) | Clearance Blocked | |
| LogD (pH 7.4) | 2.1 | 2.5 | 2.2 | Lipophilicity Neutral |
| C-H BDE (kcal/mol) | ~98 | ~96 | ~106 | Oxidation Resistance |
| Major Metabolite | Tertiary-OH | None observed | Clean Profile |
Interpretation:
-
The Ethyl Failure: The ethyl group is rapidly oxidized at the methylene (
) position. -
The Isopropyl Risk: While sterically bulkier, the tertiary proton is electron-rich and still susceptible to oxidation, often leading to a tertiary alcohol.
-
The Cyclopropyl Win: The cyclopropyl analog retains the lipophilicity (LogD) required for membrane permeability but shuts down the primary oxidative clearance pathway.
Experimental Protocol: Microsomal Stability Assay
To validate these claims in your own pipeline, use this standardized Human Liver Microsome (HLM) stability protocol. This assay is designed to be self-validating by including positive controls and monitoring cofactor dependence.
Reagents & Preparation
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor Mix (NADPH Regenerating System): 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL Glucose-6-phosphate dehydrogenase.
-
Test Compounds: 10 mM DMSO stocks.
-
Internal Standard (IS): Propranolol or Diclofenac (1
M in Acetonitrile).
Workflow Execution
-
Pre-Incubation:
-
Prepare a Master Mix : HLM (final conc. 0.5 mg/mL) + KPi Buffer.
-
Spike Test Compound (final conc. 1
M, <0.1% DMSO). -
Equilibrate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH Regenerating System to initiate the reaction (
). -
Control: Run a parallel incubation replacing NADPH with buffer to check for non-CYP degradation (chemical instability).
-
-
Sampling:
-
At timepoints
min, remove 50 L aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150
L ice-cold Acetonitrile containing Internal Standard. -
Vortex for 20s, Centrifuge at 4000g for 15 min (4°C) to pellet precipitated proteins.
-
-
Analysis:
-
Inject supernatant onto LC-MS/MS (Reverse phase C18 column).
-
Monitor Parent Depletion (MRM transition).
-
Data Calculation
Calculate the slope (
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
Safety Warning: The Cyclopropylamine Caveat
While cyclopropyl-pyridines (C-linked) are generally stable, a critical distinction must be made for cyclopropylamines (N-linked).
-
The Risk: If the cyclopropyl group is attached to a Nitrogen atom (e.g., aminopyridine), CYP450 enzymes can oxidize the cyclopropyl ring to form a cyclopropanone intermediate or a radical species that leads to ring opening.
-
Consequence: This can form covalent adducts with proteins (Mechanism-Based Inhibition or Toxicity).
-
Guidance: This guide recommends cyclopropyl groups attached to Carbon atoms of the pyridine ring. If using N-cyclopropyl, screen specifically for Time-Dependent Inhibition (TDI) and Glutathione (GSH) trapping.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2][3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8935. (Comparison of small rings including cyclopropyl).
-
Barnes-Seeman, D. (2014). The Role of Fluorine in Medicinal Chemistry. Current Topics in Medicinal Chemistry. (Discusses BDE and metabolic blocking strategies).
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. (Protocol validation).
Sources
Validating Purity of 4-Cyclopropyl-3-methylpyridine via GC-MS: A Comparative Technical Guide
Executive Summary
The validation of 4-cyclopropyl-3-methylpyridine (C₉H₁₁N, MW: 133.[1]19) presents a unique analytical challenge. As a basic nitrogenous heterocycle containing a strained cyclopropyl ring, the molecule sits at the intersection of thermal instability and chromatographic tailing. While HPLC is the standard for polar non-volatiles, this guide argues that GC-MS is the superior technique for purity validation of this specific intermediate, primarily due to its ability to resolve and identify regioisomers (e.g., 4-cyclopropyl-2-methylpyridine) that frequently co-elute in liquid chromatography.
This guide provides a validated protocol, a comparative performance analysis, and a mechanistic breakdown of thermal degradation risks to ensure data integrity.
Technical Context: The "Basicity-Strain" Paradox
Analyzing 4-cyclopropyl-3-methylpyridine requires navigating two opposing chemical properties:
-
Lewis Basicity: The pyridine nitrogen interacts strongly with silanol groups (Si-OH) in standard GC columns and glass liners, causing severe peak tailing and retention time shifts.
-
Ring Strain: The cyclopropyl group (approx.[2] 27.5 kcal/mol strain energy) is susceptible to thermal ring-opening, particularly if catalyzed by acidic sites in the injection port.
The Solution: The protocol below utilizes a Base-Deactivated System (alkaline-treated liner and amine-specific column chemistry) to suppress silanol activity, allowing for lower elution temperatures that preserve the cyclopropyl moiety.
Comparative Analysis: GC-MS vs. Alternatives
The following table contrasts the performance of GC-MS against HPLC-UV and ¹H-NMR for this specific application.
| Feature | GC-MS (Recommended) | HPLC-UV | ¹H-NMR |
| Primary Utility | Impurity Profiling & ID | Assay (Quantification) | Structure Verification |
| Isomer Resolution | High: Resolves regioisomers by boiling point & MS fragmentation. | Medium: Requires specialized columns (e.g., Phenyl-Hexyl) to separate isomers. | Low: Signals often overlap; difficult to quantify <1% isomer impurities. |
| Sensitivity (LOD) | < 1 ppm (SIM mode) | ~10-50 ppm | ~1000 ppm (1%) |
| Sample Throughput | High (15-20 min run) | Medium (30+ min with equilibration) | Low |
| Risk Factor | Thermal degradation (Ring opening) | Peak tailing (requires buffers/ion-pairing) | Solvent suppression issues |
Decision Logic: Analytical Workflow
The following diagram illustrates the decision process for selecting the appropriate validation method based on impurity types.
Figure 1: Analytical Method Selection Matrix. GC-MS is prioritized for trace impurity profiling and isomer resolution.
Validated Experimental Protocol (GC-MS)[3][4]
This protocol is designed to minimize thermal stress while maximizing peak symmetry.
A. Instrumentation & Conditions[2][3][4][5][6]
-
System: Agilent 7890B/5977B GC-MS (or equivalent).
-
Column: Rtx-5 Amine or DB-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Rationale: The "Amine" or "UI" (Ultra Inert) designation is non-negotiable to prevent pyridine tailing.
-
-
Inlet: Split/Splitless.
-
Liner:Ultra Inert Split Liner with Wool (Base-Deactivated). Do not use standard glass wool, as its acidity will catalyze cyclopropyl ring opening.
-
Temperature:240°C . (Kept below the typical 280°C to protect the cyclopropyl ring).
-
Split Ratio: 50:1 (To prevent column overload and improve peak shape).
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
B. Temperature Program
-
Initial: 60°C (Hold 1 min) - Traps volatiles.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 280°C (Hold 3 min) - Elutes heavy contaminants.
-
Total Run Time: ~15 minutes.
C. Mass Spectrometer Settings
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–350 m/z.
-
Solvent Delay: 3.0 min.
D. Sample Preparation[6][7]
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid alcohols if ester impurities are suspected (transesterification risk).
-
Concentration: 1 mg/mL.
-
Filtration: 0.2 µm PTFE filter (ensure filter housing is not acidic).
Data Interpretation & Fragmentation[2][8][9]
Understanding the Mass Spectrum is vital for distinguishing the target from isomers.
Target: 4-Cyclopropyl-3-methylpyridine (MW 133)
| m/z | Fragment Identity | Mechanistic Insight |
| 133 | M+ (Molecular Ion) | Strong parent peak, typical of aromatic pyridines. |
| 118 | [M - 15]⁺ | Loss of Methyl group (-CH₃). |
| 104/105 | [M - 28/29]⁺ | Ring opening of cyclopropyl followed by loss of ethylene (C₂H₄). Characteristic of cyclopropyl-aromatics. |
| 92 | [M - 41]⁺ | Loss of entire Cyclopropyl group. |
| 77 | Pyridine Core | Basic pyridine ring fragment. |
Differentiation from Isomers:
-
Regioisomers (e.g., 2-cyclopropyl...): Look for variations in the 133/118 ratio . Steric hindrance in 2-substituted pyridines often alters the stability of the molecular ion compared to the 4-substituted target.
System Suitability & Validation (ICH Q2)
To ensure the method is "self-validating," every run must meet these criteria:
-
Tailing Factor (As): Must be < 1.3 .
-
Failure Mode: If > 1.3, the liner is active (acidic) or the column phase is degrading. Replace the liner immediately.
-
-
Resolution (Rs): > 1.5 between the Main Peak and the nearest isomer impurity.
-
Check Standard: Inject a known "Thermal Degradation Mix" (Target + Propyl-pyridine).
-
Pass: Propyl-pyridine peak does not increase relative to the standard.
-
Fail: Increase in propyl-pyridine indicates the Inlet is too hot or dirty (catalyzing ring opening).
-
Thermal Degradation Pathway
The diagram below details the specific degradation pathway you must monitor during validation.
Figure 2: Thermal Degradation Pathway. Monitoring the ratio of Target to Ring-Opened products is a critical system suitability test.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Restek Corporation. (2024). Analysis of Pyridine and Methyl Pyridines on Rtx-5 Amine. Restek Chromatogram Database. Link
-
BenchChem. (2025).[2][4][5] Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Pyridine Derivatives.Link
-
Zeger, V. R., et al. (2025).[6] Thermally Stable Stationary Phases for Gas Chromatography: Understanding the Impact of Chemical Structure.[6] Journal of Chromatography A. Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Pyridine Derivatives Fragmentation Data.Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermally Stable and Polar Zwitterionic Liquid Stationary Phases for Gas Chromatography: Understanding the Impact of Chemical Structure [discover.restek.com]
X-ray crystallography data for cyclopropyl pyridine salts
Comparative Crystallographic and Performance Guide: Cyclopropylpyridinium Salts vs. Standard Alkylpyridinium Alternatives
Executive Summary
In modern drug development and synthetic methodology, the selection of pyridine building blocks dictates both the metabolic survivability of the final pharmacophore and the regioselectivity of late-stage functionalization. Cyclopropylpyridinium salts have emerged as superior alternatives to standard alkylpyridinium salts (e.g., isopropyl or methyl derivatives). By replacing metabolically labile distal benzenes or flexible alkyl chains with a rigid cyclopropyl group, researchers can dramatically improve stability in human hepatocytes[1].
This guide objectively compares the crystallographic properties, electronic profiles, and synthetic performance of cyclopropylpyridinium salts against standard alkyl alternatives, providing actionable, self-validating protocols for their application in complex workflows.
Crystallographic Profiling & Structural Stability
The physical and chemical divergence between cyclopropyl and standard alkyl groups is rooted in their crystal lattice packing and orbital hybridization. X-ray crystallographic studies of reveal a monoclinic crystal structure within the P2₁/c space group[2].
The Causality of Structural Rigidity: Unlike the freely rotating isopropyl group, the cyclopropyl ring possesses enhanced s-character in its C-C bonds. This allows the Walsh orbitals of the cyclopropyl ring to hyperconjugate with the π-system of the pyridine core[3]. This conjugation enforces a highly ordered, coplanar alignment in the crystal lattice, increasing the activation energy required for oxidative degradation. Consequently, cyclopropyl pyridine motifs resist the phase I metabolic dealkylation that typically plagues standard alkyl pyridines[1].
Table 1: Quantitative Crystallographic & Performance Comparison
| Parameter | 4-Cyclopropylpyridinium Salts | Standard Alkylpyridinium Salts (e.g., Isopropyl) |
| Crystal System | Monoclinic (P2₁/c)[2] | Typically Orthorhombic or Triclinic |
| Electronic Profile | Conjugated (Walsh orbital/π-system overlap)[3] | Non-conjugated (Inductive σ-donation only) |
| Metabolic Stability | High (Resists oxidative dealkylation)[1] | Low to Moderate (Prone to benzylic oxidation) |
| Zincke Imine Reactivity | Yields unique bisthiolated products (37% yield)[4] | Typically yields mono-thiolated products |
| Hygroscopicity | High (Requires anhydrous handling)[2] | Moderate |
Performance in Synthetic Workflows: The Zincke Imine Pathway
Direct electrophilic substitution at the C3 position of pyridine is notoriously difficult due to the ring's electron-deficient nature. A breakthrough study demonstrated that converting pyridinium salts into N-2,4-dinitrophenyl (DNP) Zincke imines temporarily dearomatizes the system, allowing for selective C3-thiolation and fluorination via a radical addition-elimination pathway[5].
When comparing substrates, the 4-cyclopropylpyridinium salt exhibits unique performance metrics. While standard alkyl salts yield mono-selective thiolated products, the steric shielding and specific electronic modulation of the cyclopropyl group at the C4 position drive the reaction toward a bisthiolated product under specific conditions[4].
Figure 1: C3-selective functionalization workflow via Zincke imine intermediates.
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating built-in quality control steps to confirm success before proceeding to the next stage.
Protocol A: Single-Crystal Growth of Cyclopropylpyridinium Halides
Causality: Cyclopropylpyridinium salts are highly hygroscopic[2]. Standard slow evaporation exposes the sample to atmospheric moisture, resulting in amorphous hydrates. The vapor diffusion method is utilized here because the slow, controlled diffusion of an antisolvent into the solution lowers solubility gradually in a sealed, moisture-free environment, promoting the nucleation of diffraction-grade monoclinic crystals.
-
Preparation: Dissolve 50 mg of 4-cyclopropyl-1-ethylpyridinium bromide in a minimum volume (approx. 0.5 mL) of anhydrous methanol (the "good" solvent) in a small inner vial.
-
Setup: Place the uncapped inner vial into a larger outer vial containing 3 mL of anhydrous diethyl ether (the "antisolvent").
-
Diffusion: Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed at 4 °C for 3–7 days.
-
Self-Validation (Optical Birefringence): Before X-ray diffraction, extract a crystal and examine it under a polarized light microscope. Rotate the stage; complete optical extinction at 90° intervals confirms a highly ordered single crystal lattice, ruling out twinned or polycrystalline aggregates.
-
Data Collection: Mount the validated crystal on a diffractometer. Expect a monoclinic P2₁/c space group during unit cell refinement[2].
Protocol B: C3-Selective Thiolation via Zincke Imine Intermediate
Causality: The conversion to an N-DNP Zincke imine breaks the aromaticity of the pyridine ring, lowering the activation barrier for radical attack. The cyclopropyl group directs the incoming thiyl radical to the C3 position by sterically hindering alternative sites while stabilizing the radical transition state.
-
Imine Formation: React the 4-cyclopropylpyridinium salt with 2,4-dinitroaniline in ethanol under reflux to generate the ring-opened N-DNP Zincke imine.
-
Radical Addition: In a Schlenk tube under an argon atmosphere, combine the Zincke imine (0.2 mmol), a thiol source (e.g., thiophenol, 0.4 mmol), and a secondary amine catalyst (e.g., pyrrolidine, 0.4 mmol) in acetonitrile (0.1 M)[6].
-
Heating: Stir the mixture at 80 °C for 16 hours[6].
-
Self-Validation (Colorimetric & LC-MS): The Zincke imine intermediate possesses a distinct, deep red/orange color due to its extended conjugated polyene system. The gradual fading of this color to a pale yellow indicates successful ring closure and rearomatization. Confirm the mass of the C3-thiolated (or bisthiolated) product via LC-MS prior to silica gel purification.
References
-
Li, S., Tang, J., Shi, Y., et al. "C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates." Nature Communications, 15, 7420 (2024). URL: [Link]
-
Tumkevicius, S., et al. "Synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides and calculation of their proton and carbon chemical shifts." ARKIVOC, 2010 (xi) 114-132. URL: [Link]
-
"Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362." Journal of Medicinal Chemistry, 65(20), 2022. URL: [Link]
Sources
- 1. Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vdoc.pub [vdoc.pub]
- 4. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyclopropyl-3-methylpyridine
Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Cyclopropyl-3-methylpyridine demand rigorous adherence to established protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles for pyridine derivatives. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.
Immediate Safety & Hazard Profile
Before handling 4-Cyclopropyl-3-methylpyridine for any purpose, including disposal, it is crucial to understand its inherent risks. As a pyridine derivative, it should be treated as a hazardous substance. The primary guiding principle is the avoidance of direct contact, inhalation, and environmental release.
Core Principles of Handling:
-
Ventilation is Paramount: Always handle 4-Cyclopropyl-3-methylpyridine within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE) is Non-Negotiable: Full adherence to PPE protocols is mandatory. This includes, at a minimum, chemical splash goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[1]
-
Assume Flammability and Toxicity: Pyridine and its derivatives are often flammable liquids and are classified as toxic.[2][3][4][5] Sources of ignition such as open flames, hot surfaces, and sparks must be strictly prohibited from the handling area.[2][6]
The following table summarizes the anticipated hazard profile based on data from structurally similar pyridine compounds.
| Hazard Category | Description | Key Precautions |
| Flammability | Pyridine derivatives are typically flammable liquids. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][7] | Keep away from heat, sparks, and open flames.[6] Use non-sparking tools and ground/bond containers.[7] |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[8] Can cause irritation to the skin, eyes, and respiratory system.[9] | Avoid all direct contact. Handle only in a fume hood. Do not eat, drink, or smoke in the work area.[6] |
| Environmental Hazard | Avoid release to the environment. Pyridine-based compounds can be harmful to aquatic life. Under no circumstances should this chemical be poured down the drain.[1] | Collect all waste for proper disposal. Prevent entry into sewer systems or surface waters.[3] |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[1][6] | Store separately from incompatible materials to prevent violent reactions. |
Step-by-Step Disposal Protocol
The disposal of 4-Cyclopropyl-3-methylpyridine is governed by local, state, and federal regulations for hazardous waste.[2][10] The following protocol provides a reliable, field-proven workflow.
Step 1: Waste Identification and Segregation
-
Causality: Proper segregation is the foundation of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions, fires, or explosions.
-
Procedure:
-
Identify all waste streams containing 4-Cyclopropyl-3-methylpyridine. This includes neat (pure) material, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, absorbent pads).
-
Designate a specific, compatible hazardous waste container for this chemical. Do not mix it with other waste types unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Step 2: Containerization
-
Causality: The container must maintain its integrity and prevent the release of liquid or vapor.
-
Procedure:
-
Select a container made of a material compatible with pyridine derivatives (e.g., glass or certain types of chemically resistant plastic).
-
Ensure the container has a secure, sealable lid.
-
The container must be in good condition, free from cracks or leaks.
-
Step 3: Labeling
-
Causality: Accurate labeling is a regulatory requirement and is critical for communicating hazards to all personnel and waste handlers.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Waste 4-Cyclopropyl-3-methylpyridine".
-
List all components of the waste stream, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Flammable," "Toxic").
-
Step 4: Accumulation and Storage
-
Causality: Safe temporary storage prevents accidents and ensures the waste is secure until collection.
-
Procedure:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1]
-
The storage location must have secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Ensure the storage area is away from ignition sources and incompatible materials.[1][6]
-
Step 5: Final Disposal
-
Causality: Hazardous waste must be treated and disposed of by licensed professionals to neutralize its hazards and comply with the law.
-
Procedure:
-
Contact your institution's EHS department to schedule a pickup for the waste container.
-
Do not attempt to dispose of the chemical yourself via incineration or other means. Professional disposal facilities use high-temperature incineration under controlled conditions.[10]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area.[1][6]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it can be done safely.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[1][6]
-
Collect Absorbent: Carefully collect the saturated absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[9]
-
Decontaminate: Clean the spill area according to your laboratory's specific procedures for hazardous chemical spills.
-
Dispose of Waste: Label the container with all its contents (absorbent material and 4-Cyclopropyl-3-methylpyridine) and manage it as hazardous waste according to the protocol in Section 2.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the routine disposal and emergency spill management of 4-Cyclopropyl-3-methylpyridine.
Caption: Disposal workflow for 4-Cyclopropyl-3-methylpyridine.
References
- BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Fisher Scientific. (2012, April 16). 3-Picoline Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Fisher Scientific. (n.d.). 4-Chloro-3-methylpyridine hydrochloride Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.
- Lab Alley. (2019, February 20). Pyridine Safety Data Sheet.
- Sigma-Aldrich. (2025, November 7). Cycloheptene Safety Data Sheet.
- TCI Chemicals. (2025, May 26). 2-Cyano-6-methylpyridine Safety Data Sheet.
- Cole-Parmer. (n.d.). 1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Material Safety Data Sheet.
- TCI Chemicals. (2025, July 17). 4-Propylpyridine Safety Data Sheet.
- Echemi. (n.d.). 4-Chloro-3-methylpyridine hydrochloride SDS.
- C/D/N Isotopes, Inc. (2020, July 24).
- Loba Chemie. (2015, April 9). 4-Methylpyridine for Synthesis MSDS.
- MilliporeSigma. (2025, November 6). 2-Amino-4-methylpyridine Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. media.laballey.com [media.laballey.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Personal Protective Equipment (PPE) & Handling Guide: 4-Cyclopropyl-3-methylpyridine
Executive Hazard Assessment
Chemical Class: Substituted Pyridine / Alkyl-Cycloalkyl Pyridine Primary Risks: Bioactive Intermediate | Skin/Eye Irritant | Combustible | Potential Neurotoxicity
Handling 4-Cyclopropyl-3-methylpyridine requires a safety strategy that goes beyond standard organic solvent protocols. As a pyridine derivative featuring a cyclopropyl moiety—a common pharmacophore in kinase inhibitors and high-potency drugs—this compound must be treated not just as a chemical irritant, but as a potentially bioactive intermediate .
While specific toxicological data for this exact isomer may be limited, "Structure-Activity Relationship" (SAR) principles dictate we assume the hazards of its parent class (pyridines) amplified by the lipophilicity of the cyclopropyl group, which can facilitate skin absorption and blood-brain barrier penetration.
Risk Profile Summary
| Hazard Category | Classification Estimate* | Operational Implication |
| Inhalation | High Risk (Vapor/Aerosol) | Pyridines possess a distinct, nauseating odor and cause respiratory tract irritation. Zero-tolerance for open-bench handling. |
| Skin Contact | Severe Irritant / Permeable | Pyridines are excellent solvents that defat skin and carry other toxins into the bloodstream. |
| Eye Contact | Corrosive / Lachrymator | Vapors alone can cause temporary corneal edema ("blue haze"). Liquid splash risks permanent damage. |
| Flammability | Combustible Liquid | Likely Flash Point >60°C (estimated based on MW), but vapors can still form explosive mixtures. |
*Estimates based on SAR analysis of 3-picoline and cyclopropyl-pyridine analogs.
PPE Selection Matrix: The "Defense-in-Depth" Strategy
Do not rely on a single layer of protection. Pyridines are known to degrade standard glove materials rapidly.
Hand Protection (The Critical Failure Point)
Standard nitrile gloves are insufficient for prolonged contact with pyridines. They offer splash protection only.
| Task Duration | Recommended Glove Configuration | Technical Rationale |
| Standard Handling (< 5 mins, incidental contact) | Double Nitrile (High-Dexterity) Inner: 4 mil Nitrile (Blue)Outer: 5 mil Nitrile (Orange/Black) | Pyridines permeate nitrile in <6 minutes. Double gloving provides a "color-indicator" system; if the outer glove rips or swells, the inner layer buys time to doff safely. |
| High Exposure (Spill cleanup, immersion) | Laminate Film (Silver Shield/4H) worn under Nitrile | Laminate films offer >4-hour breakthrough time for pyridines but have poor dexterity. Wearing them under nitrile secures the loose film for better grip. |
| Prohibited Materials | Latex, Vinyl (PVC) | DO NOT USE. Pyridines degrade these materials almost instantly, leading to silent exposure. |
Respiratory & Body Protection[2][3][4]
-
Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges. Note: Half-masks are discouraged because pyridine vapors irritate the eyes; a full facepiece protects mucous membranes.
-
Body: Chemical-resistant lab coat (poly-cotton is minimum; Tyvek® recommended for scale-up) + Closed-toe leather/composite shoes.
Eye Protection[2][4][5][6]
-
Mandatory: Chemical Splash Goggles (Indirect Vented).
-
Prohibited: Safety glasses with side shields are unsafe for liquid pyridines due to vapor bypass and splash trajectory risks.
Operational Logic: Decision Pathways
Diagram 1: PPE Selection Workflow
This logic gate ensures you select the correct glove system based on the specific interaction type.
Caption: Decision tree for selecting glove material based on exposure duration. Note the critical shift to Laminate liners for direct contact.
Operational Protocols
Weighing & Transfer (Vapor Control)
The high volatility and odor threshold (< 1 ppm) of pyridine derivatives make open-air weighing unacceptable.
-
Preparation: Place the balance inside the fume hood. If the balance is static-sensitive, use an anti-static gun, as plastic weigh boats can retain charge.
-
Transfer: Use a glass pipette or syringe. Avoid pouring from large bottles to prevent "glugging" and splashing.
-
Containment: Immediately cap the receiving vessel. If the compound is a solid/low-melting solid, wipe the threads of the vial with a Kimwipe soaked in dilute HCl (neutralizes pyridine residue) before removing it from the hood.
Reaction Setup
-
Inert Atmosphere: 4-Cyclopropyl-3-methylpyridine can oxidize (N-oxide formation) or absorb moisture. Handle under Nitrogen or Argon.
-
Temperature Control: If heating is required, use a reflux condenser and a secondary temperature probe. Pyridines have auto-ignition temperatures that must be respected.
Emergency Response & Disposal
Spill Management Workflow
Scenario: You have spilled 10mL of 4-Cyclopropyl-3-methylpyridine inside the hood.
-
Alert: Announce the spill. Do not leave the area alone.
-
PPE Upgrade: Don Silver Shield gloves and a second lab coat if the first is compromised.
-
Neutralization:
-
Use Vermiculite or Sand to dike and absorb.[3]
-
Advanced Tip: A 5% Citric Acid or dilute HCl solution can be used to treat the absorbed waste (converts the volatile free base into a non-volatile pyridinium salt), significantly reducing odor and vapor pressure.
-
Cleanup: Scoop into a jar labeled "Hazardous Waste - Pyridine Derivative". Clean surface with soap and water.[3][4][2][5]
Disposal
-
Classification: Hazardous Organic Waste (Halogen-free, unless mixed with halogenated solvents).
-
Prohibition: Never pour down the drain. Pyridines are toxic to aquatic life and disrupt microbial activity in water treatment plants.
-
Segregation: Keep separate from oxidizers (peroxides, nitric acid) to prevent exothermic reactions in the waste container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7970, 3-Methylpyridine. Retrieved from [Link]
-
University of Pennsylvania (2019). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Pyridine Resistance). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
